Product packaging for Pifusertib hydrochloride(Cat. No.:)

Pifusertib hydrochloride

Cat. No.: B10824939
M. Wt: 461.0 g/mol
InChI Key: JPKYUPVHSPWRNX-UHFFFAOYSA-N
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Description

Pifusertib hydrochloride is a useful research compound. Its molecular formula is C26H25ClN4O2 and its molecular weight is 461.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25ClN4O2 B10824939 Pifusertib hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H25ClN4O2

Molecular Weight

461.0 g/mol

IUPAC Name

3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C26H24N4O2.ClH/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22;/h2-13,31H,14-16,27H2,1H3;1H

InChI Key

JPKYUPVHSPWRNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O.Cl

Origin of Product

United States

Foundational & Exploratory

TAS-117 Hydrochloride: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-117 hydrochloride, also known as Pifusertib, is a potent and selective oral allosteric pan-Akt inhibitor that has been investigated for the treatment of various solid tumors. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of TAS-117. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those with an interest in oncology and signal transduction pathways.

Discovery of TAS-117 Hydrochloride

The discovery of TAS-117 emerged from the strategic pursuit of allosteric inhibitors of the Akt kinase, a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer. Unlike ATP-competitive inhibitors, which often suffer from off-target effects due to the conserved nature of the ATP-binding pocket, allosteric inhibitors offer the potential for greater selectivity and a more favorable safety profile.

The development of TAS-117 likely involved a multi-pronged approach common in modern drug discovery:

  • High-Throughput Screening (HTS): A large chemical library was likely screened to identify initial "hit" compounds that demonstrated inhibitory activity against Akt.

  • Structure-Based Drug Design (SBDD): Following the identification of initial hits, computational modeling and X-ray crystallography would have been employed to understand the binding interactions between the compounds and the allosteric pocket of Akt. This information is crucial for guiding the subsequent optimization of the lead compounds.

  • Lead Optimization: A systematic medicinal chemistry effort would have been undertaken to synthesize analogs of the lead compounds. This iterative process aims to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of the drug candidate. Key structure-activity relationships (SAR) would have been established to guide the design of molecules with enhanced efficacy and drug-like properties.

While the specific details of the lead discovery and optimization process for TAS-117 are proprietary to Taiho Pharmaceutical Co., Ltd., the general principles of targeting allosteric sites on kinases would have been central to its discovery.

Synthesis of TAS-117 Hydrochloride

The chemical name for TAS-117 is (1r,3r)-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1]oxazin-2-yl)phenyl)cyclobutan-1-ol. The hydrochloride salt is the form used in clinical development. While the specific, scaled-up manufacturing process for TAS-117 hydrochloride is proprietary, a plausible retrosynthetic analysis and forward synthesis based on its chemical structure can be proposed.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of TAS-117 would involve breaking the key bonds to simplify the molecule into readily available starting materials. The core imidazo[1,2-c]pyrido[1]oxazine heterocycle can be constructed from simpler precursors. The substituted cyclobutanol moiety can be synthesized separately and coupled to the heterocyclic core.

Proposed Synthetic Route:

The synthesis would likely involve a multi-step sequence. A key step would be the formation of the tricyclic imidazo[1,2-c]pyrido[1]oxazine core. This could be achieved through a condensation reaction involving a substituted aminopyridine and a suitable carbonyl compound. The phenyl group at the 3-position of the imidazo[1,2-c]pyrido[1]oxazine ring would likely be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.

The synthesis of the (1r,3r)-3-amino-1-methyl-3-(4-bromophenyl)cyclobutan-1-ol intermediate would be a critical part of the overall synthesis. This could be prepared from a commercially available cyclobutanone derivative through a series of stereoselective reactions to install the amino, methyl, and hydroxyl groups with the correct relative stereochemistry.

Finally, a palladium-catalyzed cross-coupling reaction between the brominated cyclobutanol intermediate and a suitable organometallic derivative of the imidazo[1,2-c]pyrido[1]oxazine core would furnish the final carbon skeleton of TAS-117. Conversion to the hydrochloride salt would be achieved by treatment with hydrochloric acid.

It is important to note that this is a proposed synthetic strategy, and the actual manufacturing process may differ significantly.

Mechanism of Action and Signaling Pathway

TAS-117 is a highly potent and selective, oral, allosteric pan-Akt inhibitor.[2] It targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[3] By binding to an allosteric site, TAS-117 induces a conformational change in the Akt protein, which prevents its phosphorylation and subsequent activation.[4] This leads to the inhibition of the downstream signaling cascade.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[5]

By inhibiting Akt, TAS-117 effectively blocks the downstream signaling of this pathway. This leads to the dephosphorylation of key Akt substrates, including:

  • mTORC1: A central regulator of cell growth and protein synthesis.

  • GSK3β: Involved in glycogen metabolism and cell survival.

  • PRAS40: A negative regulator of mTORC1.[6]

  • FOXO transcription factors: Regulators of apoptosis and cell cycle arrest.

The inhibition of these downstream effectors ultimately leads to decreased cancer cell proliferation and increased apoptosis.

Signaling Pathway Diagram:

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits PRAS40 PRAS40 AKT->PRAS40 inhibits Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition TAS117 TAS-117 TAS117->AKT Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of TAS-117.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of TAS-117
TargetIC50 (nM)
Akt14.8[3]
Akt21.6[3]
Akt344[3]
Table 2: Summary of Clinical Trial Data for TAS-117
Trial PhaseCancer Type(s)Dosing RegimenKey Efficacy ResultsKey Safety Findings
Phase IAdvanced Solid Tumors16 mg once daily or 24 mg (4 days on/3 days off)4 confirmed partial responses in the safety assessment phase.[6]Manageable safety profile. Most common grade ≥3 adverse events were hyperglycemia and maculopapular rash.[6]
Phase II (K-BASKET)Advanced Solid Tumors with PI3K/Akt mutations16 mg daily (GI cancers) or 24 mg (4 days on/3 days off) (non-GI cancers)Overall Response Rate (ORR): 8%; Disease Control Rate (DCR): 23%; Median Progression-Free Survival (PFS): 1.4 months; Median Overall Survival (OS): 4.8 months.[5]Most common grade 3/4 treatment-related adverse events were anorexia and hyperglycemia.[5]
Phase IIAdvanced Solid Tumors with germline PTEN-inactivating mutationsNot specified in abstractStudy ongoing to evaluate safety, tolerability, pharmacokinetics, pharmacodynamics, and antitumor activity.Not yet reported.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-117 against the three Akt isoforms.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • GSK3α peptide substrate

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • TAS-117 hydrochloride dissolved in DMSO

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare a serial dilution of TAS-117 in DMSO.

  • In a 384-well plate, add the kinase buffer, the respective Akt enzyme, and the GSK3α peptide substrate.

  • Add the serially diluted TAS-117 or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram:

in_vitro_assay_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, TAS-117) start->prepare_reagents plate_setup Plate Setup (384-well) prepare_reagents->plate_setup add_reagents Add Enzyme, Substrate, and TAS-117/Vehicle plate_setup->add_reagents initiate_reaction Initiate Reaction (Add ATP) add_reagents->initiate_reaction incubation Incubate at RT initiate_reaction->incubation detection Detect ADP Production (e.g., ADP-Glo™) incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: A representative workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (Representative Protocol)

Objective: To assess the effect of TAS-117 on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., NCI-N87, KPL-4)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • TAS-117 hydrochloride dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of TAS-117 in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the serially diluted TAS-117 or vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures the amount of ATP, which is an indicator of metabolically active cells.

  • The luminescence signal is measured using a plate reader.

  • The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Study (Representative Protocol)

Objective: To evaluate the antitumor efficacy of TAS-117 in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Human cancer cell lines (e.g., NCI-N87, KPL-4)

  • Matrigel

  • TAS-117 hydrochloride formulated for oral administration

  • Vehicle control

Procedure:

  • Human cancer cells (e.g., 5 x 10⁶ cells) are suspended in a mixture of medium and Matrigel and subcutaneously injected into the flank of the immunodeficient mice.

  • Tumor growth is monitored regularly using calipers.

  • When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • TAS-117 is administered orally at various dose levels once daily for a specified duration. The control group receives the vehicle.

  • Tumor volume and body weight are measured at regular intervals.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The antitumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group. Tumor growth inhibition (TGI) is a common metric used.

  • For pharmacodynamic studies, tumor samples can be collected at different time points after drug administration to analyze the phosphorylation status of Akt and its downstream targets.

Experimental Workflow Diagram:

in_vivo_workflow start Start cell_culture Cancer Cell Culture (e.g., NCI-N87, KPL-4) start->cell_culture tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Oral Administration of TAS-117 or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Pharmacodynamics) endpoint->analysis end End analysis->end

Caption: A general workflow for an in vivo xenograft study.

Conclusion

TAS-117 hydrochloride is a potent and selective allosteric pan-Akt inhibitor that has demonstrated promising antitumor activity in preclinical models and early-phase clinical trials. Its mechanism of action, which involves the specific inhibition of the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its development as a targeted cancer therapy. This technical guide has provided an in-depth overview of the discovery, synthesis, and preclinical characterization of TAS-117, offering valuable insights for the scientific and drug development community. Further clinical investigation is warranted to fully elucidate the therapeutic potential of TAS-117 in various cancer types.

References

Pifusertib Hydrochloride (CAS: 2930090-28-9): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

Introduction

Pifusertib hydrochloride, also known as TAS-117, is a potent, selective, and orally active allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3][4][5] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high affinity.[1][3][4][5] this compound exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is frequently dysregulated in cancer.[2] The compound has been shown to induce apoptosis and autophagy, and to enhance endoplasmic reticulum (ER) stress, particularly in the context of multiple myeloma.[1][2][3][4][5] Preclinical studies have demonstrated its potential in various solid tumors, including breast, ovarian, gastric, and endometrial cancers.[6][7] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical and Physical Properties

PropertyValueReference
CAS Number 2930090-28-9[1]
Synonyms TAS-117 hydrochloride[1]
Molecular Formula C₂₆H₂₅ClN₄O₂
Molecular Weight 460.96 g/mol

Quantitative Data

Inhibitory Activity
TargetIC₅₀ (nM)Reference
Akt14.8[1][3][4][8]
Akt21.6[1][3][4][8]
Akt344[1][3][4][8]
In Vitro Cellular Activity
Cell Line(s)Treatment ConditionsObserved EffectReference
Multiple Myeloma (MM) cells with high baseline p-Akt1 µM Pifusertib HCl for 6 hoursBlocked basal phosphorylation of Akt and downstream p-FKHR/FKHRL1.[1][4][8]
MM cell lines (MM.1S, MM.1R, H929, KMS11)0-10 µM Pifusertib HCl for 72 hoursInduced significant growth inhibition in cells with high baseline p-Akt.[8]
MM cells0.5, 1 µM Pifusertib HClTriggered G0/G1 arrest, apoptosis, autophagy, and ER stress response.[1]
In Vivo Efficacy
Animal ModelDosing RegimenOutcomeReference
Murine xenograft models of human MM12-16 mg/kg, p.o., daily for 5 days a week for 21 daysSignificantly inhibited tumor growth.[1][4]
Patients with advanced solid tumors (Phase 2)16 mg daily (GI cancers) or 24 mg on a 4 days on/3 days off schedule (non-GI tumors)Limited antitumor activity with a manageable toxicity profile.[6][9]

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

This compound functions as an allosteric inhibitor of Akt. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to various cellular responses. Pifusertib, by binding to an allosteric site on Akt, prevents its conformational activation, thereby inhibiting the downstream signaling cascade. This leads to the induction of apoptosis and autophagy, and sensitizes cancer cells to other therapeutic agents.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates FKHR FKHR/FKHRL1 (FOXO) Akt->FKHR Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy Akt->Autophagy Modulates CellCycle Cell Cycle Progression Akt->CellCycle Promotes Pifusertib Pifusertib hydrochloride Pifusertib->Akt Inhibits ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes FKHR->Apoptosis Promotes

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of this compound. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Seed cells in a 96-well plate Treat Treat cells with Pifusertib HCl (e.g., 0-10 µM) and controls Seed->Treat Incubate_treat Incubate for a defined period (e.g., 72 hours) Treat->Incubate_treat Add_reagent Add MTT/MTS reagent Incubate_treat->Add_reagent Incubate_reagent Incubate for 1-4 hours Add_reagent->Incubate_reagent Add_solubilizer Add solubilization solution (for MTT assay) Incubate_reagent->Add_solubilizer Measure Measure absorbance on a plate reader Add_solubilizer->Measure

Caption: General workflow for a cell viability assay.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., MM.1S, KPL-4)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 0-10 µM). Include a vehicle control (DMSO).

  • Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

Western Blot for Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt and its downstream targets.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-FKHR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound (e.g., 1 µM) for the desired time (e.g., 6 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cell line of interest

  • This compound

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound (e.g., 0.5, 1 µM) for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-fluorophore and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Autophagy Assay (LC3-II Detection by Western Blot)

An increase in the conversion of LC3-I to the lipidated form, LC3-II, is a marker of autophagosome formation.

Procedure: This assay is performed similarly to the Western Blot protocol for Akt phosphorylation, with the following key differences:

  • Primary Antibody: Use a primary antibody specific for LC3.

  • Analysis: Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagy. It is also recommended to use lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.

Conclusion

This compound is a promising anti-cancer agent that targets the Akt signaling pathway. Its potent and selective inhibitory activity makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This guide provides essential technical information to aid researchers in their investigation of this compound and its biological effects. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that would most benefit from its use.

References

Preclinical Profile of TAS-117 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-117 hydrochloride, also known as Vicencatinib or S-557463, is a potent and selective, orally bioavailable, allosteric inhibitor of the three AKT isoforms (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. By targeting a key node in this pathway, TAS-117 has demonstrated significant anti-tumor activity in a variety of preclinical models, both as a single agent and in combination with other anti-cancer therapies. This technical guide provides a comprehensive overview of the preclinical data for TAS-117, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties, to support its continued investigation and development.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancer. Hyperactivation of this pathway, through mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation, survival, and resistance to therapy. AKT, a serine/threonine kinase, is a central mediator in this pathway. Three highly homologous isoforms of AKT (AKT1, AKT2, and AKT3) have been identified, and their differential expression and activation can influence tumor progression in a context-dependent manner.

TAS-117 is a novel, non-ATP competitive, allosteric inhibitor of all three AKT isoforms. Its unique mechanism of action offers the potential for high selectivity and a favorable safety profile compared to ATP-competitive inhibitors. This document summarizes the key preclinical findings that form the basis for the clinical development of TAS-117.

Mechanism of Action

TAS-117 functions as an allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its activation and subsequent phosphorylation of downstream substrates. This mode of inhibition can lead to greater selectivity for AKT over other kinases.

The inhibitory activity of TAS-117 has been quantified against the three AKT isoforms, demonstrating high potency, particularly against AKT1 and AKT2.

Table 1: In Vitro Inhibitory Activity of TAS-117 against AKT Isoforms
TargetIC50 (nM)
AKT14.8 ± 0.76
AKT21.6 ± 0.31
AKT344 ± 10

IC50 values represent the concentration of TAS-117 required to inhibit 50% of the kinase activity in vitro.

The inhibition of AKT by TAS-117 leads to the downstream suppression of the PI3K/AKT/mTOR signaling pathway. This is evidenced by the reduced phosphorylation of key downstream effectors such as PRAS40, a direct substrate of AKT.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 TAS117 TAS-117 TAS117->AKT Downstream Downstream Effectors (e.g., PRAS40, S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of TAS-117.

In Vitro Anti-proliferative Activity

TAS-117 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. This activity is particularly pronounced in cell lines with known alterations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss. While specific IC50 values for a comprehensive panel of cell lines are not publicly available, studies have consistently reported strong growth inhibition in cell lines derived from breast, ovarian, gastric, endometrial, and multiple myeloma cancers.

In Vivo Anti-tumor Efficacy

The anti-tumor activity of TAS-117 has been evaluated in various mouse xenograft models. Oral administration of TAS-117 has been shown to cause significant, dose-dependent tumor growth inhibition in models of human gastric and breast cancer.

Table 2: Summary of In Vivo Efficacy of TAS-117 in Xenograft Models
Tumor ModelGenetic Alteration(s)Dosing Regimen (mg/kg, p.o.)Tumor Growth Inhibition (%)
NCI-N87 (Gastric)HER2 amplification2-24Marked Inhibition
KPL-4 (Breast)HER2 amplification, PIK3CA mutation2-24Marked Inhibition

Detailed quantitative data on tumor growth inhibition (e.g., T/C ratios, tumor volume measurements over time) are not consistently reported in the public domain. "Marked Inhibition" indicates a significant anti-tumor effect as described in the source literature.

experimental_workflow start Cancer Cell Culture implantation Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Oral Administration of TAS-117 or Vehicle tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis (e.g., TGI, Western Blot) measurement->endpoint

Figure 2: General experimental workflow for in vivo xenograft studies.

Combination Therapy

Preclinical studies have explored the potential of TAS-117 in combination with other anti-cancer agents. Synergistic or additive effects have been observed when TAS-117 is combined with various chemotherapeutic agents and targeted therapies. For instance, in vitro and in vivo studies have shown that TAS-117 enhances the anti-tumor activity of taxanes, such as paclitaxel. The combination of TAS-117 with other agents targeting the PI3K/AKT/mTOR pathway, such as mTOR inhibitors, has also shown promise.

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have demonstrated that TAS-117 is orally bioavailable. While specific parameters such as Cmax, AUC, and half-life in preclinical models are not extensively detailed in publicly available literature, the observed in vivo efficacy at well-tolerated doses suggests that therapeutically relevant concentrations are achieved.

Experimental Protocols

Detailed, specific experimental protocols for the preclinical studies of TAS-117 are not fully available in the public domain. However, based on standard laboratory practices, the following methodologies are likely to have been employed.

In Vitro Kinase Assay
  • Objective: To determine the IC50 of TAS-117 against AKT isoforms.

  • Methodology: Recombinant human AKT1, AKT2, and AKT3 enzymes would be incubated with a specific substrate and ATP in the presence of varying concentrations of TAS-117. The kinase activity would be measured by quantifying the amount of phosphorylated substrate, typically using a radiometric assay (e.g., ³²P-ATP) or a non-radioactive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay. IC50 values would be calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of TAS-117 on cancer cell lines.

  • Methodology: Cancer cell lines would be seeded in 96-well plates and allowed to adhere overnight. The cells would then be treated with a range of concentrations of TAS-117 for a specified period (e.g., 72 hours). Cell viability would be assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay that measures ATP content (e.g., CellTiter-Glo®). The results would be used to generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition) or IC50 values.

Western Blotting
  • Objective: To evaluate the effect of TAS-117 on the phosphorylation of downstream targets in the AKT signaling pathway.

  • Methodology: Cancer cells would be treated with TAS-117 for a specified time. Whole-cell lysates would be prepared, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membranes would be blocked and then incubated with primary antibodies specific for phosphorylated and total AKT, PRAS40, and other relevant downstream targets. After incubation with appropriate secondary antibodies, the protein bands would be visualized using a chemiluminescence detection system.

western_blot_workflow cell_lysis Cell Lysis and Protein Extraction quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection and Imaging secondary_ab->detection

Figure 3: A generalized workflow for Western blot analysis.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of TAS-117 in a living organism.

  • Methodology: Human cancer cells (e.g., NCI-N87, KPL-4) would be subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice). Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice would be randomized into treatment and control groups. TAS-117 would be administered orally at various doses, typically once daily. Tumor volumes would be measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target modulation.

Conclusion

The preclinical data for TAS-117 hydrochloride strongly support its development as a targeted therapy for cancers with aberrant PI3K/AKT/mTOR pathway signaling. Its potent and selective allosteric inhibition of all three AKT isoforms translates into significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. Furthermore, its potential for synergistic effects in combination with other anti-cancer agents highlights its promise for future clinical applications. Further investigation is warranted to identify predictive biomarkers to select patients most likely to benefit from TAS-117 therapy and to explore its full potential in various cancer types.

Pifusertib Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Pifusertib hydrochloride, also known as TAS-117, is a potent and selective, orally active allosteric inhibitor of the serine/threonine kinase Akt.[1][2][3][4] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for research and development professionals.

Chemical Structure and Properties

This compound is a heterocyclic organic compound. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Synonyms TAS-117 hydrochloride[1][5]
Molecular Formula C26H25ClN4O2[2]
Molecular Weight 460.96 g/mol [2][5]
CAS Number 2930090-28-9[2]
Appearance Solid powder[6]
Solubility Soluble in DMSO. In 10% DMSO >> 90% (20% SBE-β-CD in saline), solubility is ≥ 2.08 mg/mL. In 10% DMSO >> 90% corn oil, solubility is ≥ 2.08 mg/mL.[2][5]
Storage Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2][5]

Mechanism of Action

This compound is an allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding to a pocket outside of the ATP-binding site, it locks the kinase in an inactive conformation, thereby preventing its phosphorylation and activation. This inhibition of Akt signaling leads to downstream effects including the induction of apoptosis and autophagy.[1][2][3][4]

The primary signaling pathway affected by this compound is the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[2][6]

This compound Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 FKHR FKHR/FKHRL1 Akt->FKHR CellCycleArrest G0/G1 Arrest Pifusertib Pifusertib Hydrochloride Pifusertib->Akt Pifusertib->CellCycleArrest ER_Stress ER Stress Pifusertib->ER_Stress Autophagy Autophagy mTORC1->Autophagy Apoptosis Apoptosis FKHR->Apoptosis

Caption: Pifusertib inhibits Akt, leading to apoptosis, autophagy, and G0/G1 cell cycle arrest.

Biological Activity and Quantitative Data

This compound demonstrates potent inhibitory activity against Akt isoforms and has been evaluated in various cancer cell lines and in vivo models.

ParameterValueCell Line/ModelSource
IC50 (Akt1) 4.8 nMN/A[1][2][3]
IC50 (Akt2) 1.6 nMN/A[1][2][3]
IC50 (Akt3) 44 nMN/A[1][2][3]
In Vitro Cytotoxicity 0-10 μM (72 hours)Multiple Myeloma (MM) cells[1][2]
In Vivo Efficacy 12-16 mg/kg (p.o., daily for 5 days a week, 21 days)Murine xenograft models of human MM[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility of results.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of this compound on cancer cells.

  • Cell Lines: Multiple Myeloma (MM) cell lines.[2]

  • Reagents: this compound, cell culture medium, and a viability assay reagent (e.g., MTT, CellTiter-Glo).

  • Protocol:

    • Seed MM cells in 96-well plates at a predetermined density.

    • After allowing the cells to adhere, treat them with a serial dilution of this compound (e.g., 0-10 μM).[2]

    • Incubate the plates for 72 hours.[2]

    • Add the viability assay reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Objective: To assess the effect of this compound on the phosphorylation of Akt and its downstream targets.

  • Cell Lines: MM.1S, MM.1R, H929, and KMS11 cells.[2]

  • Reagents: this compound, lysis buffer, primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-FKHR/FKHRL1), and secondary antibodies.

  • Protocol:

    • Treat cells with this compound (e.g., 1 μM) for a specified time (e.g., 6 hours).[1][2]

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

Experimental Workflow

A typical workflow for the preclinical evaluation of this compound is outlined below.

Preclinical Evaluation Workflow for this compound cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation InVitro In Vitro Studies CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability WesternBlot Western Blot Analysis (p-Akt, p-FKHR) InVitro->WesternBlot ApoptosisAssay Apoptosis/Autophagy Assays (e.g., Annexin V) InVitro->ApoptosisAssay InVivo In Vivo Studies InVitro->InVivo Xenograft Xenograft Models (e.g., Human MM) InVivo->Xenograft PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Toxicity Toxicity Studies InVivo->Toxicity Clinical Clinical Trials InVivo->Clinical

Caption: A general workflow for the preclinical assessment of this compound.

Clinical Development

This compound has been investigated in clinical trials for patients with advanced solid tumors.[7] These studies aim to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and antitumor activity.[7] The rationale for its clinical investigation often stems from the observation that the PI3K/Akt pathway is frequently dysregulated in various cancers, including multiple myeloma.[6]

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Pifusertib Hydrochloride (TAS-117)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pifusertib hydrochloride, also known as TAS-117, is a potent and selective, orally active, allosteric inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). By targeting a key node in the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers, Pifusertib has demonstrated potential as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Pifusertib, compiled from preclinical and clinical studies. It includes a summary of its mechanism of action, quantitative data on its activity, and available details on the experimental protocols used in its evaluation.

Mechanism of Action

Pifusertib is a non-ATP competitive, allosteric inhibitor of AKT. This specific mechanism of action allows for high selectivity for AKT kinases, potentially reducing off-target effects that can be associated with ATP-competitive inhibitors. By binding to a pocket on the AKT enzyme outside of the active site, Pifusertib locks the kinase in an inactive conformation, preventing the phosphorylation of its downstream substrates. This inhibition leads to the induction of apoptosis and autophagy in cancer cells.[1]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Pifusertib's point of intervention is central to this pathway.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) AKT->Downstream Apoptosis Apoptosis AKT->Apoptosis Pifusertib Pifusertib (TAS-117) Pifusertib->AKT inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Figure 1: Simplified PI3K/AKT Signaling Pathway and Pifusertib's Point of Inhibition.

Pharmacodynamics

The pharmacodynamic activity of Pifusertib has been assessed both in vitro and in clinical studies, primarily through the measurement of its inhibitory effect on AKT and the proliferation of cancer cells.

In Vitro Activity

Pifusertib has demonstrated potent inhibitory activity against the three isoforms of AKT.

TargetIC50 (nM)
AKT14.8
AKT21.6
AKT344
Data from MedChemExpress.

Pifusertib has been shown to inhibit the proliferation of various human cancer cell lines in vitro, including those derived from breast, endometrial, lung, and ovarian cancers.[2] In multiple myeloma (MM) cells with high baseline levels of phosphorylated AKT (p-AKT), Pifusertib selectively induces cytotoxicity.

Clinical Pharmacodynamics

In a first-in-human Phase I study, the pharmacodynamic effects of Pifusertib were evaluated in patients with advanced solid tumors. A reduction in the phosphorylation of PRAS40 (proline-rich AKT substrate of 40 kDa), a direct substrate of AKT, was observed, confirming target engagement in vivo.[3]

Pharmacokinetics

Preclinical Pharmacokinetics
Clinical Pharmacokinetics

A Phase I study in patients with advanced solid tumors provided initial insights into the clinical pharmacokinetics of Pifusertib. The pharmacokinetics were found to be dose-proportional within the tested dose range of 8 to 32 mg/day.[3]

Table 2: Summary of Clinical Pharmacokinetic Observations

ParameterObservationSource
Dose ProportionalityPharmacokinetics were dose-proportional in the 8 to 32 mg/day range.[3]
Dosing RegimenBoth once-daily and intermittent (4 days on/3 days off) schedules have been evaluated.[3]

Note: Detailed quantitative parameters such as Cmax, Tmax, AUC, and half-life from the Phase I study are not publicly available in tabular format.

Experimental Protocols

Detailed experimental protocols for the key studies cited are not fully available in the public literature. However, based on the descriptions in the publications, the following outlines the likely methodologies employed.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the 50% inhibitory concentration (IC50) of Pifusertib against AKT isoforms.

Methodology:

  • Recombinant human AKT1, AKT2, and AKT3 enzymes are used.

  • A suitable substrate (e.g., a peptide with an AKT recognition motif) and ATP are prepared in a kinase buffer.

  • Pifusertib is serially diluted to a range of concentrations.

  • The enzyme, substrate, ATP, and Pifusertib are incubated together in microplate wells.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of 32P-ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • The percentage of inhibition at each concentration of Pifusertib is calculated relative to a control without the inhibitor.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Cell Proliferation Assay (General Protocol)

Objective: To assess the effect of Pifusertib on the proliferation of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., multiple myeloma lines with varying p-AKT levels) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of Pifusertib or a vehicle control.

  • The plates are incubated for a specified period (e.g., 72 hours).

  • Cell viability or proliferation is assessed using a colorimetric or luminescent assay, such as the MTS assay or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell growth) can be calculated.

In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of Pifusertib in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Human cancer cells (e.g., NCI-N87 gastric cancer or KPL-4 breast cancer cell lines) are injected subcutaneously into the flank of the mice.[3]

  • Tumors are allowed to grow to a palpable size.

  • The mice are randomized into treatment and control groups.

  • Pifusertib is administered orally at various doses and schedules (e.g., daily).[3] The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width2)/2).

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the tumors may be excised and weighed, and further analysis (e.g., western blotting for pharmacodynamic markers) can be performed.

Xenograft_Workflow Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Oral Administration of Pifusertib Randomization->Treatment Control Vehicle Administration Randomization->Control Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

Figure 2: General Workflow for a Xenograft Efficacy Study.
Clinical Pharmacodynamic Assay (pPRAS40 Measurement)

Objective: To measure the inhibition of AKT signaling in patients treated with Pifusertib.

Methodology:

  • Tumor biopsies or surrogate tissue samples are collected from patients at baseline and after treatment with Pifusertib.

  • The tissue samples are processed to extract proteins.

  • The total and phosphorylated levels of PRAS40 are measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • The ratio of phosphorylated PRAS40 to total PRAS40 is calculated and compared between the pre- and post-treatment samples to assess the degree of target inhibition.

Conclusion

This compound is a potent, selective, and orally active allosteric AKT inhibitor with a clear mechanism of action and demonstrated pharmacodynamic effects in both preclinical models and clinical settings. The available pharmacokinetic data from a Phase I trial indicate dose-proportionality, though more detailed parameters are not yet publicly available. Further research and publication of data from ongoing and completed clinical trials will provide a more comprehensive understanding of the pharmacokinetic and pharmacodynamic profile of Pifusertib and its potential as a targeted therapy for cancers with aberrant PI3K/AKT pathway signaling.

References

Methodological & Application

TAS-117 Hydrochloride: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-117 hydrochloride, also known as Pifusertib, is a potent and selective, orally active allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] It demonstrates high affinity for all three Akt isoforms, with IC50 values of 4.8 nM for Akt1, 1.6 nM for Akt2, and 44 nM for Akt3.[1][2][3][4] As a non-ATP competitive inhibitor, TAS-117 offers a distinct mechanism for modulating the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell proliferation, survival, and metabolism that is often dysregulated in cancer.[5] These application notes provide detailed protocols for the in vitro use of TAS-117 hydrochloride to aid in the investigation of its therapeutic potential.

Mechanism of Action

TAS-117 functions as an allosteric inhibitor of Akt, meaning it binds to a site distinct from the ATP-binding pocket. This binding prevents the conformational changes required for kinase activation, thereby inhibiting the phosphorylation of downstream Akt substrates. Key downstream targets affected by TAS-117 include PRAS40 and the Forkhead box O (FOXO) transcription factors (FKHR/FKHRL1). Inhibition of Akt signaling by TAS-117 has been shown to induce apoptosis and autophagy in cancer cells.[1][2][3] The PI3K/Akt/mTOR signaling pathway and the inhibitory action of TAS-117 are depicted in the diagram below.

TAS117_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (e.g., PRAS40, FKHR/FKHRL1) Akt->Downstream TAS117 TAS-117 TAS117->Akt inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Downstream->Proliferation

Figure 1. PI3K/Akt/mTOR Signaling Pathway Inhibition by TAS-117.

Data Presentation

In Vitro Efficacy of TAS-117 Hydrochloride

TAS-117 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for TAS-117 in various cancer cell lines are summarized in the table below. It is noteworthy that TAS-117 shows significant growth inhibition in multiple myeloma (MM) cell lines with high baseline levels of phosphorylated Akt (p-Akt), while cell lines with low baseline p-Akt are less sensitive.

Cell LineCancer TypeIC50 (µM)
NCI-H929Multiple Myeloma0.23
OPM2Multiple Myeloma0.28
RPMI-8226Multiple Myeloma0.35
U266Multiple Myeloma0.41
MM.1SMultiple Myeloma0.53
INA-6Multiple Myeloma>10
ANBL-6Multiple Myeloma>10

Table 1: In vitro cytotoxicity of TAS-117 against human multiple myeloma cell lines. Data derived from Mimura N, et al. Cancer Res. 2014;74(16):4458-4469.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay) to Determine IC50

This protocol outlines the use of a colorimetric MTS assay to determine the IC50 of TAS-117 in cancer cell lines. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, allowing for the quantification of cell viability.

Materials:

  • TAS-117 hydrochloride

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of TAS-117 hydrochloride in DMSO.

    • Perform serial dilutions of the TAS-117 stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. It is recommended to perform a two-fold or three-fold dilution series. Include a vehicle control (DMSO at the same final concentration as in the highest TAS-117 treatment).

    • Remove the medium from the wells and add 100 µL of the prepared TAS-117 dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log concentration of TAS-117.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Figure 2. Workflow for determining the IC50 of TAS-117 using an MTS assay.
Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol describes the use of Western blotting to assess the effect of TAS-117 on the phosphorylation of Akt and its downstream targets.

Materials:

  • TAS-117 hydrochloride

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, anti-phospho-FKHR/FKHRL1 (Thr24/32), anti-total FKHR/FKHRL1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with TAS-117 at the desired concentration (e.g., 1 µM) for a specified time (e.g., 6 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

WB_Workflow A Cell Treatment with TAS-117 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-Akt, Akt) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis I->J

Figure 3. Western blot workflow for analyzing Akt pathway modulation by TAS-117.

Troubleshooting

  • Low TAS-117 Activity: Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the cell culture medium is not toxic to the cells (typically ≤ 0.5%). Confirm that the chosen cell line has an active PI3K/Akt pathway.

  • High Background in Western Blots: Optimize blocking conditions (time, blocking agent). Ensure adequate washing steps. Use high-quality antibodies at the recommended dilutions.

  • Variability in IC50 Values: Ensure consistent cell seeding density and cell health. Maintain precise timing for compound addition and assay readout.

Conclusion

TAS-117 hydrochloride is a valuable research tool for investigating the role of the PI3K/Akt/mTOR pathway in cancer and other diseases. The protocols provided here offer a framework for conducting in vitro studies to assess its efficacy and mechanism of action. Careful experimental design and execution are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Pifusertib Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Pifusertib hydrochloride in Dimethyl Sulfoxide (DMSO) for various in vitro experimental applications. Adherence to these guidelines will help ensure the reproducibility and accuracy of experimental results.

Product Information

This compound (also known as TAS-117 hydrochloride) is a potent, selective, and orally active allosteric inhibitor of Akt (Protein Kinase B).[1][2] It demonstrates inhibitory activity against all three Akt isoforms (Akt1, Akt2, and Akt3). By inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, this compound can induce apoptosis and autophagy, making it a subject of interest in cancer research.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Solubility and Molecular Properties

ParameterValueReference
Molecular Formula C₂₆H₂₅ClN₄O₂[1]
Molecular Weight 460.96 g/mol [1]
Solubility in DMSO 62.5 mg/mL (135.59 mM)[1][3]
Appearance White to yellow solid[1]

Note: To achieve the indicated solubility in DMSO, the use of ultrasonication and gentle warming (up to 60°C) is recommended. It is also advised to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can affect solubility.[1][3]

Table 2: IC₅₀ Values

TargetIC₅₀Reference
Akt1 4.8 nM[1][2][3]
Akt2 1.6 nM[1][2][3]
Akt3 44 nM[1][2][3]

Table 3: Storage and Stability of Stock Solutions in DMSO

Storage TemperatureStabilityRecommendationsReference
-20°C 1 monthAliquot to avoid repeated freeze-thaw cycles. Store in a sealed, moisture-free container.[1][6]
-80°C 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store in a sealed, moisture-free container.[1][6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Protocol:

  • Pre-weighing Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.61 mg of the compound (Molecular Weight = 460.96 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.61 mg of this compound.

  • Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication can be used to aid dissolution.[1][3] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6]

Preparation of Working Solutions for Cell-Based Assays

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]

  • To prevent precipitation of the compound in the aqueous cell culture medium, it is recommended to perform serial dilutions in DMSO before the final dilution into the medium.[7]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol (Example: Preparing a 1 µM working solution from a 10 mM stock):

  • Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to obtain a 100 µM solution.

  • Final Dilution (in Culture Medium): Add the appropriate volume of the intermediate DMSO solution to the pre-warmed cell culture medium. To achieve a final concentration of 1 µM, you would add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium (a 1:100 dilution). This results in a final DMSO concentration of 0.1%.

  • Mixing and Application: Gently mix the final working solution and immediately add it to your cells.

Visualizations

This compound Signaling Pathway

Pifusertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Pifusertib Pifusertib hydrochloride Pifusertib->Akt Inhibition Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Cell_Processes Cell Growth, Proliferation, Survival Downstream->Cell_Processes Pifusertib_Workflow Start Start Weigh Weigh Pifusertib hydrochloride powder Start->Weigh Add_DMSO Add anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex, warm, and/or sonicate Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution in DMSO Dissolve->Stock_Solution Aliquot Aliquot for single use Stock_Solution->Aliquot Intermediate_Dilution Prepare intermediate dilution in DMSO Stock_Solution->Intermediate_Dilution Store Store at -20°C or -80°C Aliquot->Store Final_Dilution Prepare final working solution in medium Intermediate_Dilution->Final_Dilution Cell_Assay Add to cells for experiment Final_Dilution->Cell_Assay End End Cell_Assay->End

References

Application Note: Monitoring Pifusertib Efficacy through Western Blot Analysis of Phospho-Akt (Ser473)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, survival, growth, and metabolism.[1][2][3] Hyperactivation of this pathway, often due to mutations in PIK3CA or the loss of the tumor suppressor PTEN, is a common oncogenic driver in a multitude of human cancers.[1][4][5] Akt (also known as Protein Kinase B) is a central node in this pathway. For its full activation, Akt requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex.[1][5][6] Once activated, phospho-Akt (p-Akt) modulates numerous downstream targets to promote cell survival and proliferation.[3][6]

Pifusertib (TAS-117) is a potent and selective, orally active allosteric inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[7] By inhibiting Akt phosphorylation, Pifusertib effectively downregulates the signaling cascade, leading to reduced tumor cell growth and survival.[8] Consequently, accurately measuring the phosphorylation status of Akt is a primary pharmacodynamic biomarker for assessing the biological activity and efficacy of Pifusertib.

This application note provides a detailed protocol for performing a Western blot analysis to quantify the levels of phosphorylated Akt at Serine 473 (p-Akt Ser473) relative to total Akt in cancer cell lines following treatment with Pifusertib.

Pifusertib and the PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling cascade and identifies the specific point of inhibition by Pifusertib.

Caption: PI3K/Akt signaling cascade and Pifusertib's point of inhibition.

Quantitative Data Analysis

Cancer cells (e.g., MM.1S multiple myeloma cells) were treated with increasing concentrations of Pifusertib for 6 hours.[7] Cell lysates were subjected to Western blot analysis for p-Akt (Ser473) and Total Akt. Band intensities were quantified using densitometry. The data presented below are representative of the expected outcome, demonstrating a dose-dependent inhibition of Akt phosphorylation.

Pifusertib Conc. (nM)p-Akt (Ser473) IntensityTotal Akt Intensityp-Akt / Total Akt Ratio% Inhibition of p-Akt
0 (Vehicle)1.001.020.980%
100.811.010.8018%
500.540.990.5544%
1000.291.030.2871%
5000.080.980.0892%
10000.041.000.0496%

Table 1: Representative quantitative data from Western blot analysis. Densitometry values are normalized to the vehicle control. The results show a significant, dose-dependent decrease in the p-Akt/Total Akt ratio upon Pifusertib treatment.

Detailed Protocol for Western Blot Analysis

This protocol details the steps for assessing p-Akt levels in cultured cells treated with Pifusertib.

Experimental Workflow Overview

WB_Workflow start 1. Cell Seeding & Treatment Plate cells and treat with Pifusertib and controls. lysis 2. Cell Lysis Wash with cold PBS. Lyse on ice with buffer containing protease & phosphatase inhibitors. start->lysis quant 3. Protein Quantification Determine protein concentration of lysates using a BCA assay. lysis->quant sds 4. SDS-PAGE Denature samples and separate proteins on a polyacrylamide gel. quant->sds transfer 5. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. sds->transfer block 6. Blocking Incubate membrane in blocking buffer (e.g., 5% BSA) to prevent non-specific binding. transfer->block primary 7. Primary Antibody Incubation Incubate overnight at 4°C with anti-p-Akt and anti-Total Akt antibodies. block->primary secondary 8. Secondary Antibody Incubation Wash, then incubate with HRP- conjugated secondary antibody. primary->secondary detect 9. Detection & Imaging Add ECL substrate and capture chemiluminescent signal. secondary->detect analysis 10. Data Analysis Quantify band intensity using densitometry. Normalize p-Akt to Total Akt. detect->analysis

References

Application Notes and Protocols for Pifusertib Hydrochloride in Combination Therapy with Bortezomib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifusertib hydrochloride (TAS-117) is a potent and selective, orally active allosteric inhibitor of Akt (protein kinase B), with inhibitory concentrations (IC50) of 4.8, 1.6, and 44 nM for Akt1, Akt2, and Akt3, respectively.[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers, including multiple myeloma (MM).[3][4] Pifusertib has demonstrated significant anti-myeloma activity, particularly in cells with high baseline levels of phosphorylated Akt (p-Akt).[1][3] It induces G0/G1 cell cycle arrest, apoptosis, and autophagy.[1]

Bortezomib (Velcade®) is a first-in-class proteasome inhibitor that reversibly binds to the chymotrypsin-like subunit of the 26S proteasome.[5][6] This inhibition disrupts the degradation of intracellular proteins, leading to cell cycle arrest, apoptosis, and the suppression of pro-survival signaling pathways such as NF-κB.[6][7][8] Bortezomib is an established therapeutic agent for multiple myeloma and mantle cell lymphoma.[7][9]

The combination of this compound and Bortezomib represents a promising therapeutic strategy. Pifusertib can enhance the cytotoxic effects of Bortezomib by augmenting endoplasmic reticulum (ER) stress and subsequent apoptosis.[1] Bortezomib treatment can lead to an increase in p-Akt, a pro-survival signal that may limit its efficacy; Pifusertib can counteract this by directly inhibiting Akt phosphorylation.[1] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this combination therapy in preclinical cancer models.

Data Presentation

In Vitro Efficacy of this compound and Bortezomib
Cell LineTreatmentConcentrationTime (hours)EffectReference
Multiple Myeloma (MM) cells with high baseline p-AktPifusertib0-10 µM72Induces cytotoxicity[1]
MM cells with high baseline p-AktPifusertib1 µM6Blocks basal phosphorylation of Akt and downstream p-FKHR/FKHRL1[1]
Multiple Myeloma (MM.1S)Pifusertib + BortezomibNot SpecifiedNot SpecifiedPifusertib enhances Bortezomib-induced cytotoxicity, associated with increased CHOP and PARP cleavage[1]
Multiple Myeloma (MM.1S, U266, RPMI-8226, INA-6, OPM-2, Dox-40, MM.1R)NPI-0052 + BortezomibLow doses (e.g., 5 nM NPI-0052, 3 nM Bortezomib)24Synergistic decrease in cell viability (Combination Index < 1)[5]
Multiple Myeloma (RPMI 8226)Pinostilbene + Bortezomib5 µM PIN + 5 nM BTZ24, 48, 72Significantly increased cytotoxicity compared to Bortezomib alone[10]
In Vivo Efficacy of this compound and Bortezomib
Animal ModelCancer TypeTreatmentDosage and ScheduleOutcomeReference
Murine xenograft model (human MM.1S cells)Multiple MyelomaPifusertib12-16 mg/kg; p.o.; daily for 5 days a week, 21 daysSignificantly reduced tumor growth versus vehicle control[1]
Murine xenograft model (human MM.1S cells)Multiple MyelomaPifusertib + BortezomibNot SpecifiedPifusertib enhances Bortezomib-induced MM cytotoxicity[1]
Human plasmacytoma xenograft mouse modelMultiple MyelomaNPI-0052 + BortezomibLow doses (e.g., 0.025 mg/kg NPI-0052 + 0.25 mg/kg Bortezomib)Synergistic inhibition of tumor growth[5]

Signaling Pathways

The combination of Pifusertib and Bortezomib leverages a multi-pronged attack on cancer cell survival pathways. Pifusertib directly inhibits the PI3K/Akt pathway, a central node in cell growth and proliferation. Bortezomib, by inhibiting the proteasome, causes an accumulation of misfolded proteins, leading to ER stress and the unfolded protein response (UPR). This also affects the NF-κB pathway by preventing the degradation of its inhibitor, IκB. The synergy arises from Pifusertib's ability to block the pro-survival signals (p-Akt) that can be induced by Bortezomib, thereby pushing the cell towards apoptosis.

Pifusertib_Bortezomib_Signaling Combined Signaling Pathway of Pifusertib and Bortezomib Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Pifusertib Pifusertib Pifusertib->Akt Inhibits Bortezomib Bortezomib Ub_Proteins Poly-ubiquitinated Proteins ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation leads to CHOP CHOP ER_Stress->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis IkB IκB NFkB NF-κB IkB->NFkB Inhibits NFkB->Cell_Survival Proteasome Proteasome Proteasome->Ub_Proteins Degrades Proteasome->IkB Degrades

Caption: Combined signaling pathway of Pifusertib and Bortezomib.

Experimental Protocols

In Vitro Experimental Workflow

In_Vitro_Workflow In Vitro Experimental Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture MM Cell Lines (e.g., MM.1S, RPMI-8226) Viability Cell Viability Assay (MTT) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Drug_Prep Prepare Stock Solutions of Pifusertib and Bortezomib Drug_Prep->Viability Drug_Prep->Apoptosis Drug_Prep->Western_Blot Synergy_Analysis Calculate Combination Index (CI) Viability->Synergy_Analysis Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant

Caption: In Vitro Experimental Workflow.

1. Cell Culture

  • Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well.[1]

  • Treat cells with varying concentrations of Pifusertib, Bortezomib, or the combination of both for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the Combination Index (CI) using software like CompuSyn to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

3. Apoptosis Assay (Annexin V/PI Staining)

  • Treat cells with Pifusertib, Bortezomib, or the combination for the desired time (e.g., 24 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

4. Western Blot Analysis

  • Treat cells with Pifusertib, Bortezomib, or the combination for the desired time (e.g., 6 or 24 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • CHOP

    • Cleaved PARP

    • Cleaved Caspase-3

    • β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

In Vivo Xenograft Model Protocol

In_Vivo_Workflow In Vivo Xenograft Experimental Workflow Implantation Subcutaneous Implantation of MM cells into SCID mice Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Pifusertib, Bortezomib, or Combination Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Immunohistochemistry, Western Blot Monitoring->Endpoint

Caption: In Vivo Xenograft Experimental Workflow.

1. Animal Model

  • Use immunodeficient mice, such as SCID or NOD/SCID mice, which are suitable for establishing human tumor xenografts.

2. Cell Implantation

  • Subcutaneously inject a suspension of human multiple myeloma cells (e.g., 5 x 10^6 MM.1S cells) in a mixture of media and Matrigel into the flank of each mouse.

3. Tumor Growth and Randomization

  • Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (typically 5-10 mice per group):

    • Vehicle control

    • Pifusertib alone

    • Bortezomib alone

    • Pifusertib + Bortezomib combination

4. Drug Administration

  • Pifusertib: Administer orally (p.o.) at a dose of 12-16 mg/kg daily for 5 consecutive days, followed by 2 days off, for a total of 21 days.[1]

  • Bortezomib: Administer intravenously (i.v.) or subcutaneously (s.c.) at a clinically relevant dose and schedule (e.g., 0.25-0.5 mg/kg, twice weekly).[5]

  • For the combination group, administer both drugs according to their respective schedules.

5. Monitoring and Endpoint Analysis

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice.

  • Excise the tumors and measure their weight.

  • A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for markers of apoptosis like cleaved caspase-3 or proliferation like Ki-67).

  • Another portion of the tumor can be snap-frozen for western blot analysis of the target signaling pathways.

Conclusion

The combination of this compound and Bortezomib holds significant promise for the treatment of multiple myeloma and potentially other cancers with an activated PI3K/Akt pathway. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Researchers should optimize the specific concentrations, time points, and dosages for their particular cell lines and animal models. Careful analysis of the synergistic effects on cell viability, apoptosis, and the underlying signaling pathways will be crucial for advancing this therapeutic strategy towards clinical application.

References

Application Notes and Protocols for Cell Viability Assay with Pifusertib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifusertib hydrochloride, also known as TAS-117, is a potent and selective, orally active allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] It demonstrates high affinity for all three Akt isoforms, with IC50 values of 4.8 nM for Akt1, 1.6 nM for Akt2, and 44 nM for Akt3.[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. By inhibiting Akt, this compound effectively blocks downstream signaling, leading to the induction of apoptosis and autophagy in cancer cells.[1][2][3] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using common cell viability assays.

Mechanism of Action

This compound is an allosteric inhibitor, meaning it binds to a site on the Akt enzyme distinct from the ATP-binding pocket. This binding induces a conformational change in the kinase, preventing its phosphorylation and subsequent activation. The inhibition of Akt phosphorylation blocks the activation of downstream effector proteins, such as mTOR, and prevents the phosphorylation of pro-apoptotic proteins like BAD and the transcription factor FOXO1. This ultimately leads to cell cycle arrest and programmed cell death.

Data Presentation

The following tables summarize the in vitro efficacy of this compound against its target kinases and its cytotoxic effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Akt Isoforms

TargetIC50 (nM)
Akt14.8[1][2][3]
Akt21.6[1][2][3]
Akt344[1][2][3]

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeObserved EffectReference
Multiple Myeloma (MM) cell lines (with high baseline p-Akt)Multiple MyelomaCell Viability Assay72 hoursInduced significant growth inhibition.[1][3]
Breast Cancer cell linesBreast CancerProliferation AssayNot SpecifiedInhibits proliferation.[4][5]
Ovarian Cancer cell linesOvarian CancerProliferation AssayNot SpecifiedInhibits proliferation.[4][5]
Gastric Cancer cell linesGastric CancerProliferation AssayNot SpecifiedInhibits proliferation.[4][6][7]
Endometrial Cancer cell linesEndometrial CancerProliferation AssayNot SpecifiedInhibits proliferation.[4][5]

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Effectors Downstream Effectors mTORC1->Downstream Effectors Activation Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth This compound This compound This compound->Akt Inhibition G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis Seed Cells Seed Cells Incubate Cells Incubate Cells Seed Cells->Incubate Cells Prepare Pifusertib Prepare Pifusertib Incubate Cells->Prepare Pifusertib Add to Cells Add to Cells Prepare Pifusertib->Add to Cells Incubate with Drug Incubate with Drug Add to Cells->Incubate with Drug Add Reagent Add Reagent Incubate with Drug->Add Reagent Incubate Reagent Incubate Reagent Add Reagent->Incubate Reagent Measure Signal Measure Signal Incubate Reagent->Measure Signal Calculate Viability Calculate Viability Measure Signal->Calculate Viability Generate Curves Generate Curves Calculate Viability->Generate Curves Determine IC50 Determine IC50 Generate Curves->Determine IC50

References

Application Notes: Pifusertib Hydrochloride in Akt Signaling Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pifusertib hydrochloride (also known as TAS-117) is a potent, selective, and orally active allosteric inhibitor of the Akt (Protein Kinase B) family of serine/threonine kinases.[1][2][3] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly Akt, attractive targets for therapeutic intervention.[6][7] this compound provides a valuable pharmacological tool for researchers to investigate the roles of Akt signaling in both normal physiology and disease states. These notes provide detailed protocols for utilizing this compound to study its effects on Akt kinase activity, downstream signaling events, and cellular outcomes.

Mechanism of Action

This compound functions as an allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[8] Unlike ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that prevents its proper function.[8] This mechanism allows Pifusertib to effectively block the phosphorylation of Akt and, consequently, the activation of its downstream effectors, such as the Forkhead box O (FOXO) transcription factors (e.g., FKHR/FKHRL1).[2][3] By inhibiting this central node, Pifusertib can induce cell cycle arrest, apoptosis, and autophagy, making it a key compound for studying the consequences of Akt pathway inhibition.[1][2]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of this compound against the three Akt isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

TargetIC50 (nM)
Akt14.8[1][2]
Akt21.6[1][2]
Akt344[1][2]

Visualizing the Pifusertib Point of Intervention

The following diagram illustrates the canonical PI3K/Akt signaling pathway and highlights the specific point of inhibition by this compound.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PI3K->PIP2 PI3K->PIP3 PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation FOXO FOXO (e.g., FKHR) Akt->FOXO Inhibition Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Activation Pifusertib Pifusertib Pifusertib->Akt Allosteric Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation GF Growth Factors GF->RTK Activation

Caption: PI3K/Akt signaling pathway and Pifusertib's inhibitory action.

Experimental Protocols

The following section provides detailed protocols for assessing the biological effects of this compound.

Experimental Workflow Overview

A typical workflow for investigating Pifusertib involves initial in vitro kinase assays to confirm direct inhibition, followed by cell-based assays to determine its effect on the signaling pathway and overall cell fate.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Analysis CellCulture 1. Cell Culture (e.g., MM.1S, H929) Pifusertib_Prep 2. Pifusertib Preparation (Dose-response concentrations) CellCulture->Pifusertib_Prep Treatment 3. Cellular Treatment (Varying time points, e.g., 6-72h) Pifusertib_Prep->Treatment KinaseAssay A. In Vitro Kinase Assay Pifusertib_Prep->KinaseAssay WesternBlot B. Western Blot (p-Akt, Total Akt, p-FOXO) Treatment->WesternBlot ViabilityAssay C. Cell Viability Assay (e.g., MTT, MTS) Treatment->ViabilityAssay

Caption: Standard experimental workflow for studying Pifusertib.

Protocol 1: In Vitro Akt Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on Akt kinase activity using a radiometric or fluorescence-based method.

A. Materials and Reagents

  • Recombinant human Akt1, Akt2, or Akt3 enzyme

  • This compound (stock solution in DMSO)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP (radiolabeled [γ-32P]ATP for radiometric assay or unlabeled for fluorescence assay)

  • Akt Substrate (e.g., Crosstide peptide)

  • 96-well or 384-well assay plates

  • ADP detection reagents (for fluorescence-based assays)[9]

  • P81 phosphocellulose paper (for radiometric assays)[10]

  • Phosphoric acid wash buffer (for radiometric assays)

  • Scintillation counter or microplate reader

B. Procedure

  • Prepare Inhibitor Dilutions: Create a serial dilution of this compound in Kinase Assay Buffer. Include a DMSO-only control (no inhibitor).

  • Prepare Master Mix: Prepare a master mix containing the Kinase Assay Buffer, the specific Akt isoform, and the Akt substrate.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted Pifusertib or DMSO control to the assay wells.

    • Add 5 µL of the enzyme/substrate master mix to each well.

  • Initiate Kinase Reaction: Add 2.5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction & Detection:

    • For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the remaining radioactivity using a scintillation counter.[10]

    • For Fluorescence Assay: Stop the reaction by adding a solution containing EDTA. Add ADP detection reagents according to the manufacturer's protocol and measure the signal on a microplate reader.[9]

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent inhibition against the logarithm of Pifusertib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of Akt Pathway Phosphorylation

This protocol details the procedure to assess the phosphorylation status of Akt and its downstream targets in cells treated with Pifusertib.[2]

A. Materials and Reagents

  • Cell culture medium, FBS, and appropriate cell lines (e.g., MM.1S, H929)

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium fluoride, sodium vanadate).[11]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T). Note: BSA is often recommended for phospho-antibodies to reduce background.[11]

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-FKHR/FKHRL1 (FOXO1/3a), anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

B. Procedure

  • Cell Treatment: Seed cells in culture plates and allow them to adhere (if applicable). Treat the cells with various concentrations of this compound (e.g., 0-1 µM) for a specified duration (e.g., 6 hours).[2][3] Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein amounts for all samples and mix with Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[7] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in Blocking Buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBS-T for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., anti-total-Akt, anti-GAPDH).

Protocol 3: Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the effect of Pifusertib on cell proliferation and viability.

A. Materials and Reagents

  • Cell culture reagents and appropriate cell lines

  • This compound

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or WST-1)

  • Microplate reader

B. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Pifusertib (e.g., 0-10 µM).[2] Include a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).[2]

  • Viability Measurement:

    • Add the cell viability reagent (e.g., 10-20 µL of MTS reagent) to each well according to the manufacturer's instructions.

    • Incubate the plate for an additional 1-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by viable cells.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Express the results as a percentage of the viability of the DMSO-treated control cells. Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.

References

Preparation of Pifusertib Hydrochloride Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a stock solution of Pifusertib hydrochloride (TAS-117 hydrochloride), a potent and selective allosteric Akt inhibitor. Accurate preparation of this stock solution is critical for ensuring reproducible results in downstream experiments, including cell-based assays and in vivo studies.

Introduction

This compound is a small molecule inhibitor of Akt kinases (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer and other diseases, making Pifusertib a valuable tool for research and drug development. This document outlines the necessary materials, procedures, and safety precautions for preparing a stable and accurate stock solution of this compound.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 2930090-28-9[1][3]
Molecular Formula C₂₆H₂₅ClN₄O₂[1]
Molecular Weight 460.96 g/mol [1]
Target Akt1, Akt2, Akt3[1][2]
IC₅₀ Akt1: 4.8 nM, Akt2: 1.6 nM, Akt3: 44 nM[1]
Pathway PI3K/Akt/mTOR, Apoptosis, Autophagy[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro experiments.

Materials and Equipment
  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure
  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.61 mg of the compound (see calculation below).

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 0.001 L x 460.96 g/mol = 4.61 mg

  • Dissolution: Add the appropriate volume of DMSO to the weighed this compound. For a 10 mM stock solution, if you weighed 4.61 mg, add 1 mL of DMSO.

  • Mixing: Close the tube or vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[3][4]

Storage and Stability
  • Solid Compound: Store the powdered this compound at 4°C in a tightly sealed container, away from moisture.[1]

  • Stock Solution:

    • For long-term storage, store the aliquoted stock solution at -80°C for up to 6 months.[1][3][4]

    • For short-term storage, the solution can be kept at -20°C for up to 1 month.[1][3][4]

  • Important: Before use, thaw the required aliquot at room temperature and gently mix before further dilution into your experimental medium. Avoid repeated freeze-thaw cycles.[3][4]

Safety Precautions

  • This compound is a potent bioactive compound. Handle with care and use appropriate personal protective equipment (PPE).

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling.

In Vivo Preparation (Brief Overview)

For in vivo studies, this compound can be formulated in various solvent systems. Common formulations include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • 10% DMSO and 90% (20% SBE-β-CD in saline).[4]

  • 10% DMSO and 90% corn oil.[4]

The solubility in these vehicles is reported to be ≥ 2.08 mg/mL.[1][4] The preparation of these formulations should be performed under sterile conditions.

Visualizations

This compound Signaling Pathway

Pifusertib_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Downstream Effectors (e.g., FKHR/FKHRL1) Akt->Downstream Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Downstream->Cell_Growth Apoptosis Apoptosis Downstream->Apoptosis Pifusertib Pifusertib hydrochloride Pifusertib->Akt Inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Stock Solution Preparation Workflow

Stock_Solution_Workflow start Start equilibrate Equilibrate Pifusertib hydrochloride to Room Temp start->equilibrate weigh Weigh Pifusertib hydrochloride equilibrate->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate to Completely Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store end End store->end

Caption: Experimental workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Pifusertib Hydrochloride in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pifusertib hydrochloride (also known as TAS-117) is a potent and selective allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and drug resistance in multiple myeloma (MM).[4] Pifusertib has demonstrated significant anti-myeloma activity, particularly in cell lines with high baseline levels of phosphorylated Akt (p-Akt).[1][4] These application notes provide a summary of the key effects of Pifusertib in MM cell lines and detailed protocols for evaluating its activity.

Mechanism of Action

This compound is an allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] By binding to a site distinct from the ATP-binding pocket, Pifusertib locks the kinase in an inactive conformation, preventing the phosphorylation of its downstream substrates. This leads to the inhibition of critical survival pathways, ultimately inducing apoptosis and cell cycle arrest in multiple myeloma cells.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)
Akt14.8[1][2][3]
Akt21.6[1][2][3]
Akt344[1][2][3]
Table 2: Anti-proliferative Activity of Pifusertib in Multiple Myeloma Cell Lines
Cell LineKey CharacteristicsPifusertib GI50 Range (nM)Reference
MM.1SHigh baseline p-AktSignificant growth inhibition observed[1][4]
MM.1RHigh baseline p-AktSignificant growth inhibition observed[1][4]
H929High baseline p-AktSignificant growth inhibition observed[1][4]
KMS11High baseline p-AktSignificant growth inhibition observed[1][4]
RPMI-8226-13.2 - 230.0 (General hematologic tumor cell lines)
U266B1-13.2 - 230.0 (General hematologic tumor cell lines)
IM-9-13.2 - 230.0 (General hematologic tumor cell lines)

Note: Specific IC50 values for individual multiple myeloma cell lines are not consistently reported in the public domain. The GI50 range is for a variety of hematologic tumor cell lines.

Table 3: Effects of Pifusertib on Apoptosis and Cell Cycle in Multiple Myeloma Cell Lines
EffectCell LinesTreatment ConditionsObserved OutcomeReference
Apoptosis InductionMM.1S0.5, 1 µMInduction of apoptosis[1]
Cell Cycle ArrestMM.1S0.5, 1 µMG0/G1 arrest[1]
Table 4: Pifusertib in Combination with Proteasome Inhibitors
CombinationCell LineEffectMechanismReference
Pifusertib + BortezomibMM.1SEnhanced cytotoxicityIncreased CHOP and PARP cleavage, blockade of bortezomib-induced p-Akt[1]
Pifusertib + CarfilzomibMM.1SEnhanced cytotoxicitySimilar to bortezomib combination[1]

Mandatory Visualizations

Pifusertib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream_Targets Downstream Targets (e.g., FKHR/FKHRL1) Akt->Downstream_Targets Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Pifusertib Pifusertib (TAS-117) Pifusertib->Akt Inhibits (Allosteric) Apoptosis_CellCycleArrest Apoptosis & G0/G1 Arrest Pifusertib->Apoptosis_CellCycleArrest Induces Downstream_Targets->Cell_Survival_Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow Start Start: Multiple Myeloma Cell Lines Treatment Treat with Pifusertib (various concentrations and time points) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (p-Akt, Akt, PARP, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for evaluating Pifusertib's effects.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the Pifusertib dilutions to the respective wells, resulting in final concentrations ranging from 0 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Pifusertib concentration.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells in a 6-well plate and treat with various concentrations of Pifusertib (e.g., 0.5 µM, 1 µM) for 24-48 hours. Include an untreated control.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Use appropriate software to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of multiple myeloma cells.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells in a 6-well plate and treat with Pifusertib (e.g., 0.5 µM, 1 µM) for 24 hours.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Akt Phosphorylation

Objective: To assess the inhibition of Akt phosphorylation by this compound.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-Akt (Ser473), rabbit anti-Akt, and mouse anti-GAPDH

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat MM cells (e.g., MM.1S) with 1 µM Pifusertib for 6 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-Akt at 1:1000, anti-Akt at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the p-Akt levels to total Akt and the loading control (GAPDH).

References

Troubleshooting & Optimization

Pifusertib Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pifusertib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: this compound is not dissolving in DMSO. What should I do?

A1: this compound can be challenging to dissolve in DMSO. Its solubility is reported to be 62.5 mg/mL, but achieving this requires specific conditions.[1][2][3] Follow the detailed dissolution protocol below. If issues persist, consult the troubleshooting guide.

Q2: What is the optimal solvent for this compound?

A2: For in vitro studies, DMSO is the recommended solvent.[1][2][3] However, due to its hygroscopic nature (it readily absorbs moisture from the air), it is crucial to use a fresh, anhydrous grade of DMSO to ensure optimal solubility.[1][4][5]

Q3: How should I store the this compound stock solution?

A3: Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1][5] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q4: Can I sonicate and heat the solution to aid dissolution?

A4: Yes, sonication and warming are recommended to dissolve this compound in DMSO. Heating the solution to 60°C can significantly improve solubility.[1][2][3]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective allosteric inhibitor of Akt (also known as protein kinase B).[2] It targets the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[6]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound in DMSO.

Problem Possible Cause Solution
Compound remains a suspension or precipitate is visible after adding DMSO. 1. Insufficient energy to break the crystal lattice. 2. DMSO has absorbed water. 3. Concentration is too high.1. Follow the detailed dissolution protocol involving warming and sonication. 2. Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. 3. Ensure the target concentration does not exceed 62.5 mg/mL.
The compound dissolves initially but precipitates upon cooling to room temperature. The solution is supersaturated at room temperature.1. Gently warm the solution before use. 2. Prepare a slightly less concentrated stock solution.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium. The compound is less soluble in aqueous solutions. The high concentration of the DMSO stock leads to rapid precipitation upon dilution.1. Perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before adding to the aqueous medium.[4] 2. Ensure the final concentration of DMSO in the aqueous solution is low (typically <0.5%) to minimize toxicity and solubility issues.[5] 3. Add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid mixing.

Experimental Protocols

Protocol for Dissolving this compound in DMSO

This protocol is designed to achieve a clear solution of this compound in DMSO at a concentration of up to 62.5 mg/mL.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Water bath or heat block set to 60°C

  • Ultrasonic water bath

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Briefly vortex the mixture for 30 seconds.

  • Warming: Place the tube in a water bath or on a heat block set to 60°C for 5-10 minutes. Intermittently vortex the tube during this time.

  • Sonication: Transfer the tube to an ultrasonic water bath and sonicate for 15-30 minutes. The water in the sonicator can be pre-warmed to aid dissolution.

  • Visual Inspection: Visually inspect the solution for any remaining particulate matter.

  • Repeat if Necessary: If the solution is not clear, repeat steps 4 and 5.

  • Storage: Once a clear solution is obtained, allow it to cool to room temperature. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

General Workflow for Solubility Assessment

This workflow outlines the steps to determine the solubility of a compound like this compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_result Result weigh Weigh Compound add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent mix Vortex/Mix add_solvent->mix heat Warm (e.g., 60°C) mix->heat sonicate Sonicate heat->sonicate sonicate->mix Repeat if needed inspect Visual Inspection sonicate->inspect filter Filter (remove undissolved solid) inspect->filter If solid remains quantify Quantify Concentration (e.g., HPLC, UV-Vis) inspect->quantify If clear solution filter->quantify solubility Determine Solubility quantify->solubility

Caption: Experimental workflow for determining compound solubility.

Signaling Pathway and Troubleshooting Logic

PI3K/Akt/mTOR Signaling Pathway Inhibition by Pifusertib

Pifusertib acts as an allosteric inhibitor of Akt, a key node in the PI3K/Akt/mTOR pathway. By inhibiting Akt, Pifusertib blocks downstream signaling that promotes cell proliferation and survival.

G cluster_upstream Upstream Signaling cluster_akt Akt Regulation cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Pifusertib Pifusertib Pifusertib->Akt Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Pifusertib inhibition of the PI3K/Akt/mTOR pathway.

Troubleshooting Logic for Dissolution Issues

This diagram outlines the decision-making process when encountering problems dissolving this compound in DMSO.

G start Pifusertib not dissolving in DMSO? check_protocol Followed dissolution protocol (warming & sonication)? start->check_protocol check_dmso Used fresh, anhydrous DMSO? check_protocol->check_dmso Yes solution_protocol Action: Follow detailed protocol. check_protocol->solution_protocol No check_conc Concentration ≤ 62.5 mg/mL? check_dmso->check_conc Yes solution_dmso Action: Use fresh, high-purity DMSO. check_dmso->solution_dmso No solution_conc Action: Reduce concentration. check_conc->solution_conc No success Dissolution Successful check_conc->success Yes fail Issue Persists: Contact Technical Support check_conc->fail Yes, but still not dissolving solution_protocol->start solution_dmso->start solution_conc->start

Caption: Troubleshooting decision tree for Pifusertib dissolution.

References

Optimizing Pifusertib hydrochloride concentration for IC50

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing the use of Pifusertib hydrochloride for IC50 determination and other cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (also known as TAS-117) is a potent, selective, and orally active allosteric inhibitor of Akt (Protein Kinase B).[1][2][3] It targets the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[4][5] By inhibiting Akt, Pifusertib can induce apoptosis and autophagy in cancer cells.[1][2][3][4]

Q2: What are the reported IC50 values for this compound against different Akt isoforms?

A2: this compound exhibits isoform selectivity with the following reported IC50 values:

Akt IsoformIC50 (nM)
Akt14.8
Akt21.6
Akt344
Data sourced from MedChemExpress and GlpBio.[1][2][4][6]

Q3: How should I dissolve this compound for my experiments?

A3: this compound is soluble in DMSO.[5] For in vitro stock solutions, it can be dissolved in DMSO at a concentration of 62.5 mg/mL (135.59 mM) with the aid of ultrasonication and warming to 60°C.[4][6] For in vivo studies, specific solvent formulations are recommended.[1][4] Always refer to the solubility information provided with your specific product lot.[1]

Q4: What is the recommended storage condition for this compound solutions?

A4: Stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles.[1][7] For long-term storage, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[1][4]

Troubleshooting Guide

Issue 1: Inconsistent or Non-reproducible IC50 Values

Possible Cause 1: Compound Precipitation

  • Recommendation: this compound may precipitate if not properly dissolved or if the stock solution is not stored correctly. Ensure the compound is fully dissolved in DMSO, using sonication and warming if necessary, as per the supplier's instructions.[1][4] When diluting into aqueous media for your assay, ensure the final DMSO concentration is compatible with your cell line and does not cause precipitation.

Possible Cause 2: Cell Health and Viability

  • Recommendation: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. High cell density can sometimes impact drug efficacy.

Possible Cause 3: Assay Variability

  • Recommendation: Minimize variability in your assay by using calibrated pipettes, ensuring homogenous cell seeding, and maintaining consistent incubation times. Include appropriate controls (vehicle control, positive control) in every experiment.

Issue 2: Higher than Expected IC50 Values

Possible Cause 1: Low Baseline Akt Phosphorylation

  • Recommendation: Pifusertib's cytotoxic effects are more pronounced in cell lines with high baseline levels of phosphorylated Akt (p-Akt).[1][3][4][5] It is advisable to perform a Western blot to assess the basal p-Akt levels in your chosen cell line to ensure it is a suitable model.

Possible Cause 2: Drug Inactivation

  • Recommendation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.[1] Prepare fresh dilutions from a properly stored, single-use aliquot for each experiment.

Issue 3: Compound Solubility Issues During Experiment

Possible Cause: Precipitation in Culture Media

  • Recommendation: While Pifusertib is soluble in DMSO, it may precipitate when diluted into aqueous culture media. To mitigate this, consider the following:

    • Use a final DMSO concentration that is well-tolerated by your cells (typically <0.5%).

    • For in vivo formulations, specific protocols using co-solvents like PEG300 and Tween-80 are available and may be adapted for in vitro use if necessary, though careful validation is required.[1][4]

    • If precipitation is observed, gentle warming and vortexing of the media containing the diluted compound before adding it to the cells may help.

Experimental Protocols and Visualizations

Protocol: Cell Viability (IC50) Assay

This protocol is a general guideline for determining the IC50 of this compound using a cell viability assay, such as one based on resazurin.[8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media from your DMSO stock solution. Ensure the final DMSO concentration in the highest concentration treatment is well-tolerated by the cells.

  • Treatment: Remove the overnight culture media from the cells and add the prepared drug dilutions. Include wells with vehicle (DMSO) control. A typical concentration range to test is 0-10 µM.[1][3][4]

  • Incubation: Incubate the plate for a specified period, for example, 72 hours.[1][3][4]

  • Viability Assessment: Add the viability reagent (e.g., resazurin) to each well and incubate as per the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep_stock Prepare Pifusertib Stock (in DMSO) serial_dilute Prepare Serial Dilutions prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate add_treatment Add Treatment to Cells seed_cells->add_treatment serial_dilute->add_treatment incubate Incubate for 72h add_treatment->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze

Caption: Workflow for IC50 Determination of Pifusertib.

This compound Mechanism of Action

This compound is an allosteric inhibitor of Akt. It binds to a site distinct from the ATP-binding pocket, leading to conformational changes that prevent Akt activation and subsequent phosphorylation of its downstream targets.

G PDK1 PDK1 Akt Akt PDK1->Akt p(Thr308) mTORC2 mTORC2 mTORC2->Akt p(Ser473) Downstream Downstream Targets (e.g., FKHR/FKHRL1) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Pifusertib Pifusertib hydrochloride Pifusertib->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Pifusertib's Inhibition of the Akt Signaling Pathway.

Troubleshooting Logic for IC50 Experiments

This diagram outlines a decision-making process for troubleshooting common issues encountered during IC50 determination with this compound.

G start Start: Unexpected IC50 Results check_solubility Check for Compound Precipitation start->check_solubility solubility_yes Re-dissolve Compound (Warm/Sonicate) check_solubility->solubility_yes  Yes check_pakt Check Baseline p-Akt Levels check_solubility->check_pakt  No solubility_yes->check_pakt pakt_low Consider Using a Different Cell Line check_pakt->pakt_low  Low check_controls Review Experimental Controls & Technique check_pakt->check_controls  High end Refine Protocol & Repeat pakt_low->end check_controls->end

Caption: Decision Tree for Troubleshooting Pifusertib IC50 Assays.

References

Pifusertib hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of Pifusertib hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues and questions that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored at 4°C in a sealed container, away from moisture.[1]

Q2: What are the recommended storage conditions for this compound in solvent?

A2: Stock solutions of this compound can be stored under the following conditions:

  • -80°C for up to 6 months.[1][2]

  • -20°C for up to 1 month.[1][2]

For optimal stability, it is recommended to store solutions in sealed containers, protected from moisture.[1][2]

Q3: How should I prepare working solutions for in vivo experiments?

A3: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use to ensure potency and reliability of the results.[2]

Q4: What should I do if I observe precipitation when preparing a solution of this compound?

A4: If precipitation or phase separation occurs during the preparation of a solution, gentle warming and/or sonication can be used to aid in dissolution.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reduced drug efficacy in experiments Improper storage of stock solutions leading to degradation.- Ensure stock solutions are stored at the correct temperature (-20°C for short-term, -80°C for long-term).- Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[2]- Prepare fresh working solutions for each experiment.[2]
Precipitation in stock or working solutions Exceeding the solubility limit of the solvent.Temperature fluctuations.- Confirm the concentration is within the known solubility limits for the chosen solvent.- Use co-solvents if higher concentrations are needed, following established protocols.- If precipitation occurs upon cooling, gentle warming and sonication may redissolve the compound.[2]
Inconsistent experimental results Degradation of the compound due to improper handling.- Protect the compound and its solutions from light and moisture.- Use high-purity solvents for solution preparation.- Always use freshly prepared working solutions for sensitive assays.

Stability and Degradation

While specific public data on the forced degradation studies of this compound is limited, general principles of drug stability suggest that potential degradation pathways could include hydrolysis, oxidation, and photolysis, particularly for a hydrochloride salt. Researchers should be mindful of these potential degradation routes when designing and conducting experiments.

Experimental Protocols

Protocol for Preparation of a Stock Solution (Example)

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate solvent, such as DMSO, to a desired stock concentration (e.g., 10 mM).

  • If necessary, use gentle warming or sonication to ensure complete dissolution.[2]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]

Visual Guides

Troubleshooting_Pifusertib_Hydrochloride_Stability cluster_Observe Observation cluster_Investigate Investigation cluster_Resolve Resolution Reduced_Efficacy Reduced Efficacy Check_Storage Check Storage Conditions (Temp, Duration) Reduced_Efficacy->Check_Storage Precipitation Precipitation Check_Solubility Check Solubility Limits Precipitation->Check_Solubility Inconsistent_Results Inconsistent Results Inconsistent_Results->Check_Storage Review_Handling Review Handling Procedures (Light, Moisture) Inconsistent_Results->Review_Handling Aliquot_and_Store Aliquot & Store Properly (-20°C or -80°C) Check_Storage->Aliquot_and_Store Adjust_Concentration Adjust Concentration or Use Co-solvents Check_Solubility->Adjust_Concentration Use_Fresh_Solutions Use Freshly Prepared Working Solutions Review_Handling->Use_Fresh_Solutions Pifusertib_Hydrochloride_Storage_Workflow Start Receive Solid Pifusertib HCl Store_Solid Store at 4°C Sealed, Away from Moisture Start->Store_Solid Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Store_Solid->Prepare_Stock Check_Dissolution Complete Dissolution? Prepare_Stock->Check_Dissolution Aid_Dissolution Warm / Sonicate Check_Dissolution->Aid_Dissolution No Aliquot_Stock Aliquot into Single-Use Vials Check_Dissolution->Aliquot_Stock Yes Aid_Dissolution->Check_Dissolution Store_Stock Store Stock Solution Aliquot_Stock->Store_Stock Storage_Temp Select Storage Temp Store_Stock->Storage_Temp Store_minus_20 Store at -20°C (up to 1 month) Storage_Temp->Store_minus_20 < 1 Month Store_minus_80 Store at -80°C (up to 6 months) Storage_Temp->Store_minus_80 < 6 Months Prepare_Working Prepare Fresh Working Solution for Daily Use Store_minus_20->Prepare_Working Store_minus_80->Prepare_Working End Use in Experiment Prepare_Working->End

References

Troubleshooting inconsistent results with TAS-117

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with TAS-117 (Pifusertib), a potent and selective allosteric pan-AKT inhibitor.

Troubleshooting Inconsistent Results

Question: We are observing inconsistent inhibition of AKT phosphorylation in our cell line experiments. What could be the cause?

Answer: Inconsistent inhibition of AKT phosphorylation can stem from several factors. Firstly, the phosphorylation status of AKT is a dynamic process. Ensure that the timing of cell lysis after TAS-117 treatment is consistent across experiments. A time-course experiment is recommended to determine the optimal treatment duration for maximal inhibition.

Secondly, the baseline activity of the PI3K/AKT pathway in your chosen cell line is a critical determinant of TAS-117 activity. Cell lines with high basal levels of phosphorylated AKT (p-AKT) are generally more sensitive.[1] It is advisable to perform baseline characterization of p-AKT levels in your panel of cell lines.

Finally, technical variability in your Western blotting procedure can contribute to inconsistent results. Ensure consistent protein loading, efficient transfer, and use of validated antibodies.

Question: Why are we seeing a discrepancy between the in vitro IC50 values and the effective concentrations in our cellular assays?

Answer: Discrepancies between biochemical IC50 values and cellular potency are common. The IC50 values for TAS-117 against isolated AKT isoforms (AKT1, AKT2, and AKT3) are 4.8, 1.6, and 44 nM, respectively.[1][2] However, in a cellular context, factors such as cell membrane permeability, drug efflux pumps, and the complex intracellular signaling network can influence the effective concentration required to inhibit the pathway.

Moreover, the specific genetic background of the cancer cells, such as the presence of PIK3CA mutations or PTEN loss, can significantly impact the sensitivity to TAS-117.[3][4] It is crucial to characterize the mutational status of key genes in the PI3K/AKT pathway of your cell lines.

Question: Our in vivo xenograft studies are showing less tumor growth inhibition than expected based on our in vitro data. What could be the reason?

Answer: Several factors can contribute to a weaker-than-expected in vivo response. The pharmacokinetic properties of TAS-117, including its absorption, distribution, metabolism, and excretion, will determine the drug exposure at the tumor site. Phase I clinical data has shown that TAS-117 pharmacokinetics are dose-proportional.[5][6] However, the dosing regimen (daily vs. intermittent) can impact efficacy and tolerability.[3][7][8]

The tumor microenvironment can also play a role in resistance to AKT inhibitors. It is recommended to analyze the pharmacodynamic effects of TAS-117 in your xenograft models by measuring the inhibition of downstream targets of AKT, such as phosphorylated PRAS40, in tumor tissue.[5][6]

Frequently Asked Questions (FAQs)

What is the mechanism of action of TAS-117? TAS-117 is a highly potent and selective, oral, allosteric pan-AKT inhibitor.[5] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in many cancers.[9][10] As a non-ATP competitive inhibitor, it offers a distinct mechanism from many kinase inhibitors.[11]

Which cancer types are most likely to be sensitive to TAS-117? Preclinical and clinical data suggest that tumors with alterations in the PI3K/AKT pathway, such as germline PTEN-inactivating mutations, PIK3CA mutations, or AKT1 mutations, are more likely to be sensitive to TAS-117.[3][4][7][8][9] Clinical efficacy has been observed in patients with ovarian cancer harboring PIK3CA E545K mutations and in breast cancer patients with PIK3CA H1047R and Akt1 E17K mutations.[3][4][7][8]

What are the common adverse events associated with TAS-117 in clinical trials? The most frequently reported treatment-related adverse events in clinical studies include maculopapular rash, stomatitis, hyperglycemia, and leukopenia.[12] Grade 3-4 adverse events observed include anorexia and hyperglycemia.[3][7][8]

What dosing regimens have been used for TAS-117 in clinical trials? Different dosing schedules have been explored. For patients with gastrointestinal (GI) cancers, a daily dose of 16 mg has been used.[3][7][8] For non-GI tumors, an intermittent schedule of 24 mg administered 4 days on/3 days off has been employed.[3][7][8] A Phase I study found that oral doses up to 16 mg/day once daily and an intermittent dosing of 24 mg/day were well tolerated.[5][6]

Quantitative Data Summary

ParameterValueCell Lines/Patient PopulationReference
IC50 (AKT1) 4.8 nMBiochemical Assay[1][2]
IC50 (AKT2) 1.6 nMBiochemical Assay[1][2]
IC50 (AKT3) 44 nMBiochemical Assay[1][2]
Overall Response Rate (ORR) 8%Advanced solid tumors with PI3K/Akt mutations[3][7][8]
Disease Control Rate (DCR) 23%Advanced solid tumors with PI3K/Akt mutations[3][7][8]
Median Progression-Free Survival (PFS) 1.4 monthsAdvanced solid tumors with PI3K/Akt mutations[4][7][8]
Median Overall Survival (OS) 4.8 monthsAdvanced solid tumors with PI3K/Akt mutations[4][7][8]

Experimental Protocols

Western Blot Analysis of AKT Pathway Inhibition
  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of TAS-117 or vehicle control for the predetermined optimal time.

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., PRAS40) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Downstream->Proliferation TAS117 TAS-117 TAS117->AKT inhibits

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of TAS-117 on AKT.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Line Selection & Baseline Characterization Treatment 2. TAS-117 Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Western_Blot 4. Western Blot for p-AKT & Downstream Targets Lysis->Western_Blot Xenograft 5. Xenograft Model Establishment Western_Blot->Xenograft Inform Dosing 6. TAS-117 Dosing (e.g., daily or intermittent) Xenograft->Dosing Tumor_Measurement 7. Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis 8. Pharmacodynamic Analysis of Tumor Tissue Tumor_Measurement->PD_Analysis

Caption: A typical experimental workflow for evaluating TAS-117 efficacy.

References

Technical Support Center: Pifusertib Hydrochloride Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Pifusertib hydrochloride (TAS-117).

Frequently Asked Questions (FAQs)

Q1: We observe an unexpected phenotype in our cell-based assay that doesn't seem to be solely mediated by Akt inhibition. Could this compound have off-target effects?

A1: Yes, while this compound is a potent and selective allosteric inhibitor of Akt kinases, like most kinase inhibitors, it may exhibit off-target activities, particularly at higher concentrations.[1] Unexpected phenotypes could arise from the inhibition of other kinases or cellular proteins. It is crucial to validate that the observed effect is specifically due to Akt inhibition by performing appropriate control experiments, such as using structurally different Akt inhibitors or rescue experiments with constitutively active Akt mutants.

Q2: What are the known on-target IC50 values for this compound?

A2: this compound is a potent inhibitor of all three Akt isoforms. The reported IC50 values are:

  • Akt1: 4.8 nM[2]

  • Akt2: 1.6 nM[2]

  • Akt3: 44 nM[2]

Q3: Is there a comprehensive kinome scan available for this compound to identify its off-targets?

A3: Publicly available, comprehensive kinome scan data with IC50 values for a broad panel of kinases for this compound is limited. Some sources claim "no observed off-target inhibition of kinases," however, this is a strong statement and may reflect the limits of the assays used.[1] Given the conserved nature of kinase ATP-binding sites and even allosteric pockets, it is advisable to experimentally determine the selectivity profile in your system of interest.

Q4: What are some potential off-target kinases for allosteric Akt inhibitors like this compound?

A4: While specific data for Pifusertib is scarce, allosteric Akt inhibitors, in general, could potentially interact with other kinases from the AGC family due to structural similarities in their regulatory domains.[3][4] Potential off-targets to investigate could include:

  • Protein Kinase A (PKA)

  • Protein Kinase C (PKC) isoforms

  • p70S6 Kinase (S6K)

  • Serum/glucocorticoid-regulated kinase (SGK)

It is also possible for kinase inhibitors to have non-kinase off-targets.[5][6][7]

Q5: We are seeing inconsistent IC50 values for this compound in our in vitro kinase assays. What could be the cause?

A5: Inconsistent IC50 values can stem from several factors:

  • Assay format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different results.

  • ATP concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used in the assay. Although Pifusertib is an allosteric inhibitor, the conformation of the kinase can be influenced by nucleotide binding.

  • Enzyme and substrate concentrations: Ensure these are kept consistent and are in the linear range of the assay.

  • Reagent quality: Use high-purity enzyme, substrate, and inhibitor.

  • Incubation time: Ensure sufficient pre-incubation time for the inhibitor to bind to the kinase.

Quantitative Data Summary

Due to the limited public availability of a comprehensive kinome scan for this compound, this table focuses on its known on-target potency and highlights potential off-targets to consider for experimental investigation based on its inhibitor class.

Target FamilyTargetThis compound IC50 (nM)Notes
On-Target Akt14.8[2]Potent allosteric inhibition.
Akt21.6[2]Most sensitive isoform.
Akt344[2]
Potential Off-Targets to Investigate (AGC Kinase Family) PKAData not publicly availableStructurally related to Akt.
PKC isoformsData not publicly available
S6KData not publicly available
SGKData not publicly available
Other Key Signaling Kinases PI3KMinimal inhibition reported[3]Pifusertib is reported to be highly selective over PI3K.
PDK1Minimal inhibition reported[3]
mTORMinimal inhibition reported[3]

Signaling Pathway Diagram

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Pifusertib Pifusertib hydrochloride Pifusertib->Akt Allosteric Inhibition ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellCycle Cell Cycle Progression GSK3b->CellCycle Apoptosis Apoptosis FOXO->Apoptosis Off_Target_Workflow cluster_discovery Off-Target Discovery cluster_validation Hit Validation cluster_characterization Functional Characterization Discovery Primary Screen (e.g., Kinome Scan, KiNativ™) Biochemical In Vitro Biochemical Assay (Purified Kinase) Discovery->Biochemical Validate Hits Cellular Cell-Based Assay (Target Engagement & Pathway Modulation) Biochemical->Cellular Confirm in Cellular Context Phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) Cellular->Phenotypic Assess Functional Consequence Troubleshooting_Logic Start Unexpected Experimental Result with Pifusertib OnTarget Is the observed effect consistent with on-target Akt inhibition? Start->OnTarget OffTarget Could it be an off-target effect? OnTarget->OffTarget No ValidateOnTarget Validate with: - Different Akt inhibitors - Rescue experiments - Downstream pathway analysis OnTarget->ValidateOnTarget Yes InvestigateOffTarget Investigate with: - Kinome-wide screening - In vitro assays with candidate kinases - Cellular target engagement assays OffTarget->InvestigateOffTarget Yes AssayIssue Could it be an assay artifact? OffTarget->AssayIssue Unsure ConclusionOn Result is likely on-target mediated. ValidateOnTarget->ConclusionOn ConclusionOff Result is likely off-target mediated. InvestigateOffTarget->ConclusionOff AssayIssue->OnTarget No TroubleshootAssay Troubleshoot Assay: - Check reagents - Validate controls - Optimize protocol AssayIssue->TroubleshootAssay Yes

References

Pifusertib Hydrochloride Animal Toxicity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pifusertib hydrochloride (TAS-117). The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to animal toxicity studies, drawing from available preclinical data.

Troubleshooting Guide

Issue 1: Unexpected Clinical Signs - Dysregulation of Carbohydrate Metabolism

  • Question: During a repeated-dose study with this compound, we are observing elevated blood glucose levels in our test animals. How should we proceed?

  • Answer: Dysregulation of carbohydrate metabolism has been identified as a key toxicity associated with this compound in both rat and monkey studies.[1] This is consistent with its mechanism of action as a potent pan-Akt inhibitor, a central regulator of glucose metabolism.

    • Immediate Actions:

      • Monitor Blood Glucose: Implement more frequent blood glucose monitoring (e.g., daily or multiple times a day, depending on the severity) to characterize the hyperglycemia.

      • Clinical Observations: Closely observe animals for clinical signs of hyperglycemia, such as increased thirst and urination, lethargy, or weight loss.

      • Dose-Response Assessment: If multiple dose groups are in use, determine if the effect is dose-dependent. This will help in identifying a potential No-Observed-Adverse-Effect Level (NOAEL).

      • Food Consumption: Monitor food and water intake, as changes can be an early indicator of metabolic distress.

    • Follow-up and Investigation:

      • Insulin Level Measurement: At terminal necropsy or at interim blood collection time points, measure plasma insulin levels to investigate for potential insulin resistance or effects on insulin secretion.

      • Histopathology: Pay close attention to the pancreas during histopathological examination for any changes in the islets of Langerhans.

      • Consider a Pair-Fed Study: If anorexia is also observed, a pair-fed control group could help differentiate between direct metabolic effects of the drug and those secondary to reduced food intake.

Issue 2: Hematological and Lymphoid System Abnormalities

  • Question: Our complete blood counts (CBCs) from a 4-week this compound study show a trend towards lymphopenia. Is this an expected finding?

  • Answer: Yes, atrophic changes in lymphatic and hematopoietic organs have been reported in both rat and monkey toxicity studies of this compound.[1] A decrease in lymphocyte counts would be a clinical pathology correlate of such atrophic changes.

    • Immediate Actions:

      • Review Hematology Panels: Carefully review all hematology parameters, not just lymphocyte counts. Look for trends in other white blood cell populations, red blood cells, and platelets.

      • Correlate with Organ Weights: At necropsy, pay close attention to the weights of lymphoid organs such as the thymus and spleen.

    • Follow-up and Investigation:

      • Histopathology: Detailed microscopic examination of the thymus, spleen, lymph nodes, and bone marrow is critical to characterize the nature and severity of the atrophic changes. Look for evidence of lymphoid depletion.

      • Reversibility: If your study includes a recovery period, assess whether the lymphocyte counts and organ weights return to baseline levels. Previous findings suggest these changes are generally reversible.[1]

      • Immunophenotyping: For a more in-depth investigation, consider flow cytometry (immunophenotyping) on whole blood or lymphoid tissues to identify which specific lymphocyte subsets (e.g., T-cells, B-cells) are affected.

Frequently Asked Questions (FAQs)

  • What are the known target organs of toxicity for this compound in animals?

    • Based on 4-week repeated-dose oral studies, the primary target organs of toxicity in rats and monkeys are the lymphatic/hematopoietic systems and adipose tissue, where atrophic changes were observed. Additionally, a key systemic effect is the dysregulation of carbohydrate metabolism.[1]

  • What is a known safe dose of this compound in non-clinical studies?

    • A 4-week oral toxicity study in monkeys identified a "highest non-severely toxic dose" of 1.2 mg/kg/day.[1] Specific No-Observed-Adverse-Effect Level (NOAEL) data from rat and monkey studies are not publicly available.

  • Are the toxicities observed with this compound reversible?

    • The toxicological changes reported in animal studies, including dysregulation of carbohydrate metabolism and atrophic changes in lymphatic/hematopoietic organs and adipocytes, tended to return to normal after a recovery period.[1]

  • What is the mechanism behind the observed toxicities?

    • This compound is a potent and selective allosteric pan-Akt inhibitor. The PI3K/Akt signaling pathway is crucial for cell growth, proliferation, survival, and glucose metabolism. The observed atrophic changes in high-turnover tissues like the lymphatic and hematopoietic systems, as well as the effects on carbohydrate metabolism, are consistent with the inhibition of this fundamental pathway.

Summary of Quantitative Toxicity Data

Publicly available quantitative data on the animal toxicity of this compound is limited. The following table summarizes the key findings from repeated-dose studies.

SpeciesStudy DurationRoute of AdministrationKey FindingsQuantitative Data
Rats4 weeksOralDysregulation of carbohydrate metabolism; Atrophic changes in lymphatic/hematopoietic organs and adipocytes.Specific dose levels and NOAEL not publicly available.
Monkeys4 weeksOralDysregulation of carbohydrate metabolism; Atrophic changes in lymphatic/hematopoietic organs and adipocytes.Highest non-severely toxic dose: 1.2 mg/kg/day.

Experimental Protocols

While specific, detailed protocols for the this compound toxicity studies are proprietary, the following represents a standard methodology for a 4-week repeated-dose oral toxicity study in monkeys, based on regulatory guidelines.

Protocol: 4-Week Repeated-Dose Oral Toxicity Study in Cynomolgus Monkeys

  • Test System: Naive, purpose-bred cynomolgus monkeys, of a single geographic origin, acclimated for at least two weeks.

  • Group Size: Typically 3-5 animals per sex per group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels of this compound. Dose selection would be based on acute toxicity or dose-range finding studies.

  • Administration: Daily oral gavage at the same time each day for 28 consecutive days.

  • In-life Observations:

    • Mortality and Morbidity: Twice daily.

    • Clinical Observations: Detailed examination at least once daily.

    • Body Weights: Weekly.

    • Food Consumption: Daily.

    • Ophthalmology: Pre-study and near termination.

    • Electrocardiography (ECG): Pre-study and near termination.

    • Clinical Pathology: Blood and urine collection pre-study, and at termination. Parameters include hematology, clinical chemistry (with a focus on glucose), and urinalysis.

  • Terminal Procedures:

    • Necropsy: Full gross pathological examination of all animals.

    • Organ Weights: Collection and weighing of key organs, including thymus and spleen.

    • Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups. Target organs of toxicity are examined in lower-dose groups.

  • Recovery Group: A subset of control and high-dose animals may be kept for a recovery period (e.g., 4 weeks) without treatment to assess the reversibility of any findings.

Visualizations

Pifusertib_Signaling_Pathway Pifusertib This compound Akt Akt (Protein Kinase B) Pifusertib->Akt Inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Promotes GlucoseMetabolism Glucose Metabolism Downstream->GlucoseMetabolism Regulates Troubleshooting_Workflow start Unexpected Finding (e.g., Hyperglycemia) check_moa Is finding consistent with known MoA? start->check_moa yes_moa Yes: On-Target Effect check_moa->yes_moa Yes no_moa No: Potential Off-Target Effect check_moa->no_moa No characterize Characterize Finding (Dose-response, time-course) yes_moa->characterize no_moa->characterize investigate Investigate Further (Biomarkers, Histopathology) characterize->investigate assess_reversibility Assess Reversibility (Recovery Groups) investigate->assess_reversibility risk_assessment Human Risk Assessment assess_reversibility->risk_assessment Experimental_Workflow acclimation Animal Acclimation dosing 28-Day Dosing (Oral Gavage) acclimation->dosing in_life In-life Observations (Clinical Signs, Body Weight, Blood Glucose) dosing->in_life termination Terminal Phase (Necropsy, Organ Weights) in_life->termination histopathology Histopathology (Target Organs) termination->histopathology recovery Recovery Phase (if applicable) termination->recovery

References

Technical Support Center: Overcoming Resistance to Pifusertib Hydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric Akt inhibitor, Pifusertib hydrochloride (TAS-117). The information provided is intended to help address challenges related to drug resistance in cancer cell models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and orally active allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] It binds to a pocket in the kinase domain, locking Akt in a closed, inactive conformation. This prevents the phosphorylation of Akt at Threonine 308 and Serine 473, thereby inhibiting downstream signaling pathways that promote cell survival, growth, and proliferation.[4] In preclinical models, Pifusertib has been shown to induce apoptosis and endoplasmic reticulum (ER) stress, particularly in cancer cells with high baseline levels of phosphorylated Akt (p-Akt).[1]

Q2: My cancer cell line is showing reduced sensitivity to Pifusertib. What are the potential mechanisms of resistance?

While specific acquired resistance mechanisms to Pifusertib are still under investigation, studies on other allosteric Akt inhibitors, such as MK-2206, provide insights into likely mechanisms. These can be broadly categorized as:

  • Reactivation of the PI3K/Akt Pathway:

    • Upregulation of Akt Isoforms: A notable mechanism is the upregulation of the AKT3 isoform.[5] This can be epigenetically regulated and can confer resistance even though Pifusertib inhibits all Akt isoforms.

  • Activation of Bypass Signaling Pathways:

    • Hyperactivation of Receptor Tyrosine Kinases (RTKs): Cancer cells can develop resistance by upregulating the phosphorylation of multiple RTKs, including EGFR, HER2 (ErbB2), HGFR, EphB3, and ROR1. This leads to the activation of alternative survival pathways, such as the MAPK/ERK pathway.

  • Increased Drug Efflux:

    • Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can increase the efflux of the drug from the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

To investigate the mechanism of resistance, a series of experiments can be performed:

  • Assess Akt Pathway Status: Use Western blotting to compare the expression levels of total and phosphorylated Akt isoforms (Akt1, Akt2, Akt3) and downstream targets (e.g., p-PRAS40, p-GSK3β) in your resistant and parental cell lines.

  • Screen for RTK Activation: A phospho-RTK array can be used to simultaneously assess the phosphorylation status of numerous RTKs. This can help identify which bypass pathways may be activated in the resistant cells.

  • Evaluate Gene Expression: Quantitative PCR (qPCR) or RNA sequencing can be used to measure the mRNA levels of genes suspected to be involved in resistance, such as AKT3 and genes encoding for ABC transporters.

  • Functional Validation: Use techniques like siRNA-mediated gene knockdown to confirm the role of a suspected resistance driver. For example, knocking down AKT3 or a hyperactivated RTK should re-sensitize the resistant cells to Pifusertib.

Q4: What strategies can I use to overcome Pifusertib resistance in my experiments?

Based on the potential resistance mechanisms, several strategies can be employed:

  • Combination Therapy: This is a key strategy to overcome resistance.

    • Dual PI3K/MAPK Pathway Blockade: If resistance is mediated by MAPK pathway activation, co-treatment with a MEK inhibitor (e.g., Pimasertib) can be effective.

    • Targeting Hyperactivated RTKs: If a specific RTK is identified as being hyperactivated (e.g., EGFR), combining Pifusertib with a corresponding RTK inhibitor (e.g., an EGFR inhibitor) may restore sensitivity.

    • Combined with Chemotherapy: Preclinical and clinical data suggest that combining Pifusertib with standard chemotherapy agents can enhance anti-tumor activity and may overcome de novo resistance.[6]

  • Targeting the Specific Resistance Mechanism:

    • If AKT3 upregulation is confirmed, strategies to inhibit its expression or activity could be explored.

A phase 2 clinical trial of Pifusertib (TAS-117) in patients with advanced solid tumors harboring PI3K/Akt mutations showed limited single-agent activity but suggested that de novo resistance might be overcome with combination therapies, including chemotherapy, other targeted therapies, and immunotherapy.[7][8][9]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected Pifusertib activity in sensitive cell lines.
Possible Cause Troubleshooting Step
Drug Degradation Prepare fresh stock solutions of this compound regularly. Aliquot and store at -80°C for long-term storage and -20°C for short-term storage to avoid repeated freeze-thaw cycles.
Cell Line Integrity Authenticate your cell line (e.g., by STR profiling) to ensure it is the correct line and free from contamination. Passage number can also affect drug sensitivity; use cells within a consistent and low passage number range.
Assay Conditions Optimize cell seeding density and assay duration. Ensure consistent solvent (e.g., DMSO) concentration across all treatment and control wells.
Problem 2: Difficulty in generating a Pifusertib-resistant cell line.
Possible Cause Troubleshooting Step
Inappropriate Drug Concentration Start with a Pifusertib concentration around the IC20-IC30 of the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5-2 fold) as cells adapt and resume proliferation.
Insufficient Treatment Duration Developing stable resistance can take several months of continuous culture with the drug. Be patient and maintain consistent drug pressure.
Cell Line Plasticity Some cell lines may be less prone to developing resistance. Consider using a different cancer cell line known to have a more plastic phenotype.
Problem 3: Conflicting results from Western blots for p-Akt.
Possible Cause Troubleshooting Step
Suboptimal Antibody Use a well-validated antibody specific for the phosphorylated form of Akt. Check the manufacturer's recommendations for antibody concentration and incubation conditions.
Sample Preparation Prepare cell lysates quickly on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.
Loading Controls Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes. Also, probe for total Akt to assess changes in phosphorylation relative to the total protein level.

Quantitative Data Summary

Table 1: IC50 Values for Allosteric Akt Inhibitor MK-2206 in Sensitive and Resistant Breast Cancer Cell Lines

Cell LinePIK3CA/PTEN StatusMK-2206 IC50 (µM) - ParentalMK-2206 IC50 (µM) - ResistantFold Resistance
T47DPIK3CA H1047R0.172.71 (with ectopic AKT3 expression)16

Data adapted from studies on the allosteric Akt inhibitor MK-2206, a proxy for Pifusertib.[5]

Table 2: Effect of Combination Therapy and Gene Knockdown on Allosteric Akt Inhibitor (MK-2206) IC50

Cell LineTreatment/ModificationMK-2206 IC50 (µM)Fold Change in Sensitivity
T47D ParentalshRNA knockdown of AKT30.063.5-fold increase
T47D ResistantshRNA knockdown of AKT3Restored to parental levels-
H460/MX20 (MDR)+ 0.3 µM MK-2206Mitoxantrone IC50 decreased 14.6-fold-
H460/MX20 (MDR)+ 0.3 µM MK-2206SN-38 IC50 decreased 8.5-fold-
H460/MX20 (MDR)+ 0.3 µM MK-2206Topotecan IC50 decreased 9.7-fold-

Data adapted from studies on the allosteric Akt inhibitor MK-2206.[5][10][11]

Experimental Protocols

Protocol 1: Generation of Pifusertib-Resistant Cancer Cell Lines

This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.[12]

  • Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in medium containing Pifusertib at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them and maintain the same drug concentration.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the Pifusertib concentration by 1.5- to 2-fold.

  • Repeat and Stabilize: Repeat steps 3 and 4 for several months. Periodically determine the IC50 of the cell population to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.

  • Clonal Selection (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution in the presence of the final Pifusertib concentration.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.

Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array

This protocol outlines the general steps for using a commercial phospho-RTK array to identify activated RTKs.

  • Cell Lysis: Grow parental and Pifusertib-resistant cells to 80-90% confluency. Lyse the cells using the manufacturer-provided lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Array Blocking: Block the nitrocellulose membranes spotted with capture antibodies using the provided blocking buffer.

  • Lysate Incubation: Incubate the blocked membranes with equal amounts of protein lysate from parental and resistant cells overnight at 4°C on a shaker.

  • Washing: Wash the membranes thoroughly to remove unbound proteins.

  • Detection Antibody Incubation: Incubate the membranes with a pan anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent Detection: Add the chemiluminescent detection reagents and capture the signal using an appropriate imaging system.

  • Analysis: Compare the signal intensity of each spot between the arrays for the parental and resistant cells to identify RTKs with increased phosphorylation in the resistant line.

Protocol 3: siRNA-Mediated Knockdown of AKT3

This protocol provides a general workflow for transiently knocking down AKT3 expression.

  • siRNA Design and Preparation: Obtain validated siRNAs targeting AKT3 and a non-targeting control siRNA. Reconstitute the siRNAs to a stock concentration (e.g., 20 µM) in RNase-free water.

  • Cell Seeding: Seed the Pifusertib-resistant cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Dilute the AKT3 siRNA and control siRNA in serum-free medium.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the complexes to the cells in fresh medium.

  • Incubation: Incubate the cells for 48-72 hours.

  • Validation of Knockdown: Harvest a portion of the cells to validate AKT3 knockdown by qPCR and/or Western blotting.

  • Functional Assay: Treat the remaining transfected cells with a range of Pifusertib concentrations to determine if the knockdown of AKT3 re-sensitizes the cells to the drug.

Visualizations

Pifusertib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_akt_pathway Akt Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates p_Akt p-Akt (Active) Akt->p_Akt Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) p_Akt->Downstream_Targets activates Cell_Survival Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Survival Pifusertib Pifusertib (TAS-117) Pifusertib->Akt inhibits (allosterically)

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Pifusertib Pifusertib Akt_Inhibition Akt Inhibition Pifusertib->Akt_Inhibition Reduced_Cell_Survival Reduced Cell Survival Akt_Inhibition->Reduced_Cell_Survival Resistance Resistance Reduced_Cell_Survival->Resistance leads to AKT3_Upregulation AKT3 Upregulation Resistance->AKT3_Upregulation via RTK_Hyperactivation RTK Hyperactivation (e.g., EGFR, HER2) Resistance->RTK_Hyperactivation via Drug_Efflux Increased Drug Efflux (e.g., ABCG2) Resistance->Drug_Efflux via

Caption: Potential mechanisms of resistance to Pifusertib.

Overcoming_Resistance_Workflow Start Resistant Phenotype Observed Mechanism_ID Identify Resistance Mechanism (Western, Phospho-Array, qPCR) Start->Mechanism_ID Functional_Validation Functional Validation (e.g., siRNA knockdown) Mechanism_ID->Functional_Validation Strategy Develop Strategy to Overcome Resistance Functional_Validation->Strategy Combination_Therapy Combination Therapy (e.g., + MEK inhibitor, + EGFR inhibitor) Strategy->Combination_Therapy Test_Combination Test Combination in vitro / in vivo Combination_Therapy->Test_Combination Outcome Restored Sensitivity Test_Combination->Outcome

Caption: Experimental workflow for overcoming Pifusertib resistance.

References

Pifusertib hydrochloride degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the degradation of Pifusertib hydrochloride and best practices for its handling and storage to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, it is recommended to store it at 4°C under desiccated conditions, protected from moisture[1]. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to prevent repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), ensuring the container is sealed to prevent moisture absorption[1].

Q2: How should I prepare this compound solutions for in vitro and in vivo experiments?

A2: For in vitro experiments, a common solvent is DMSO. To prepare a stock solution, dissolve this compound in DMSO; gentle warming to 60°C and sonication can aid in complete dissolution. For in vivo studies, it is highly recommended to prepare fresh solutions daily. If a stock solution is used as an intermediate, it should be brought to room temperature before further dilution into an appropriate vehicle for administration.

Q3: I observed precipitation in my this compound solution after thawing. What should I do?

A3: Precipitation upon thawing can occur, especially with concentrated stock solutions. If you observe this, gentle warming of the solution (e.g., in a 37°C water bath) and vortexing or sonication can help redissolve the compound. To minimize this issue, consider preparing aliquots of a lower concentration if your experimental design allows. Always visually inspect the solution for clarity before use.

Q4: What are the likely causes of this compound degradation?

A4: While specific degradation pathways for this compound are not extensively published, based on its chemical structure and general knowledge of similar small molecule kinase inhibitors, potential degradation may be initiated by:

  • Hydrolysis: The amide and ether linkages in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich aromatic rings and the tertiary amine could be sites for oxidation.

  • Photodegradation: Exposure to UV or high-intensity visible light may lead to degradation.

It is crucial to protect the compound from extreme pH, strong oxidizing agents, and light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity in the experiment. Compound degradation due to improper storage or handling.Review storage conditions. Ensure stock solutions are stored at -80°C and aliquoted to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Inaccurate concentration due to incomplete dissolution.When preparing stock solutions, ensure the compound is fully dissolved. Use of sonication or gentle warming may be necessary. Visually confirm the absence of particulates.
Inconsistent experimental results. Variability in the age or handling of the stock solution.Use a fresh aliquot of the stock solution for each experiment. If results continue to be inconsistent, prepare a new stock solution from the solid compound.
Potential degradation of the compound in the experimental media over time.Perform a time-course experiment to assess the stability of this compound in your specific cell culture or reaction buffer.
Visible color change or precipitation in the stock solution. Chemical degradation or precipitation.Discard the stock solution. Prepare a fresh stock solution from the solid compound, ensuring proper dissolution and storage.

Experimental Protocols & Data

Stability of this compound Stock Solutions

The following table summarizes the recommended storage conditions and expected stability for this compound solutions.

SolventStorage TemperatureMaximum Storage DurationKey Precautions
DMSO-20°C1 monthSeal tightly, protect from moisture. Aliquot to avoid freeze-thaw cycles.[1]
DMSO-80°C6 monthsSeal tightly, protect from moisture. Aliquot to avoid freeze-thaw cycles.[1]
Forced Degradation Study Protocol (General Guideline)

Forced degradation studies are essential to understand the stability of a drug substance. Below is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation to identify potential degradation products without causing extensive secondary degradation.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Pifusertib HCl solution (e.g., in Methanol/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxid Oxidation (e.g., 3% H2O2, RT) prep->oxid Expose to thermal Thermal (Solid & Solution, 80°C) prep->thermal Expose to photo Photolytic (UV/Vis light) prep->photo Expose to analysis Analyze samples by Stability-Indicating HPLC-UV/MS at different time points acid->analysis Collect samples base->analysis Collect samples oxid->analysis Collect samples thermal->analysis Collect samples photo->analysis Collect samples PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Pifusertib Pifusertib hydrochloride Pifusertib->Akt Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

References

Cell line-specific responses to Pifusertib hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pifusertib hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TAS-117) is a potent, selective, and orally active allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high affinity. By binding to an allosteric site, Pifusertib prevents the conformational changes required for Akt activation, thereby inhibiting its kinase activity. This leads to the suppression of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many cancers.

Q2: In which cell lines is this compound expected to be most effective?

The efficacy of this compound is highly cell line-specific and correlates with the baseline levels of phosphorylated Akt (p-Akt). Cell lines with high endogenous p-Akt levels are generally more sensitive to Pifusertib-induced cytotoxicity.[1] For example, certain multiple myeloma (MM) cell lines with elevated p-Akt show significant growth inhibition upon treatment.

Q3: What are the known downstream effects of this compound treatment?

This compound treatment leads to a reduction in the phosphorylation of downstream Akt substrates. This includes, but is not limited to, Glycogen Synthase Kinase 3 Beta (GSK-3β), Forkhead box protein O1 (FOXO1), and components of the mTOR pathway. Inhibition of these downstream effectors can result in cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy.

Q4: What are the recommended solvent and storage conditions for this compound?

This compound is typically soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO and stored at -20°C or -80°C for long-term use. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, the compound may require a specific formulation, often involving a combination of solvents like DMSO, PEG300, Tween-80, and saline. Always refer to the manufacturer's data sheet for specific solubility and storage instructions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or no inhibition of p-Akt 1. Cell line insensitivity: The chosen cell line may have low baseline p-Akt levels or possess resistance mechanisms. 2. Suboptimal drug concentration or incubation time: The concentration of Pifusertib or the treatment duration may be insufficient. 3. Drug degradation: Improper storage or handling of the compound. 4. Technical issues with Western Blot: Inefficient protein extraction, low antibody affinity, or incorrect blotting procedure.1. Screen multiple cell lines: Test a panel of cell lines with varying p-Akt levels to identify a sensitive model. Confirm baseline p-Akt levels by Western Blot before starting the experiment. 2. Perform dose-response and time-course experiments: Titrate this compound over a range of concentrations (e.g., 0.1 to 10 µM) and harvest cells at different time points (e.g., 2, 6, 24 hours). 3. Ensure proper storage: Store this compound stock solutions at -20°C or -80°C in aliquots. Prepare fresh working dilutions for each experiment. 4. Optimize Western Blot protocol: Use appropriate lysis buffers with phosphatase and protease inhibitors. Use a validated p-Akt antibody at the recommended dilution. Include positive and negative controls.
High variability in cell viability assays 1. Uneven cell seeding: Inconsistent number of cells plated per well. 2. Edge effects in multi-well plates: Evaporation from wells on the outer edges of the plate. 3. Drug precipitation: this compound may precipitate at higher concentrations in the culture medium. 4. Inconsistent incubation times: Variation in the duration of drug exposure.1. Ensure a single-cell suspension: Thoroughly resuspend cells before plating and mix gently to ensure a uniform cell density in each well. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. 3. Check for precipitation: Visually inspect the wells after adding the drug. If precipitation is observed, consider using a lower top concentration or a different solvent system if compatible with your cells. 4. Standardize incubation periods: Use a timer to ensure consistent drug exposure times for all plates.
Inconsistent Annexin V staining results 1. Cell membrane damage during harvesting: Harsh trypsinization or mechanical stress can lead to false positives. 2. Delayed analysis after staining: The staining signal can diminish over time. 3. Inappropriate compensation settings in flow cytometry: Spectral overlap between fluorochromes can lead to inaccurate results. 4. Cells are in late-stage apoptosis or necrosis: Annexin V will be positive, but propidium iodide (PI) will also be positive.1. Handle cells gently: Use a mild dissociation reagent like Accutase for adherent cells. Avoid vigorous pipetting. 2. Analyze samples promptly: Analyze the stained cells on the flow cytometer as soon as possible, ideally within one hour of staining. 3. Use single-stain controls: Prepare single-stained samples for each fluorochrome to set up proper compensation. 4. Distinguish between early and late apoptosis: Use a viability dye like PI to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across different contexts.

Table 1: Inhibitory Activity of this compound against Akt Isoforms

IsoformIC₅₀ (nM)
Akt14.8
Akt21.6
Akt344

Data compiled from multiple sources.[1][2]

Table 2: Cell Viability (IC₅₀) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Notes
MM.1SMultiple Myeloma~1High baseline p-Akt
U266Multiple Myeloma~1High baseline p-Akt
H929Multiple Myeloma>10Low baseline p-Akt
KMS-12-BMMultiple Myeloma>10Low baseline p-Akt
MDA-MB-231Breast CancerNot specifiedSensitive to Akt inhibition
MCF7Breast CancerNot specifiedSensitive to Akt inhibition

IC₅₀ values are approximate and can vary based on experimental conditions. It is recommended to perform a dose-response curve for each cell line.

Table 3: Apoptosis Induction by this compound

Cell LineConcentration (µM)Treatment Duration (h)% Apoptotic Cells (Annexin V+)
MM.1S148Significant increase vs. control
U266148Significant increase vs. control
MDA-MB-231Not specified24Increased apoptosis observed

Quantitative data on the percentage of apoptotic cells is often presented in graphical format in publications. The table indicates a qualitative increase where specific percentages were not available.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell proliferation in a 96-well format.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Western Blot for p-Akt and Downstream Targets

This protocol describes the detection of phosphorylated and total Akt, as well as downstream targets like p-GSK3β.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin).

  • Quantification:

    • Use densitometry software to quantify the band intensities.

    • Normalize the p-Akt signal to the total Akt signal to determine the relative phosphorylation level.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound as described for the Western blot protocol.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation method.

    • Wash the cells with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up the flow cytometer and compensation.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO1 FOXO1 Akt->FOXO1 Inhibition Pifusertib Pifusertib Pifusertib->Akt Allosteric Inhibition Cell Survival\n& Proliferation Cell Survival & Proliferation mTORC1->Cell Survival\n& Proliferation Apoptosis Apoptosis GSK3b->Apoptosis FOXO1->Apoptosis

Caption: PI3K/Akt signaling pathway and the inhibitory action of Pifusertib.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Culture selected cancer cell lines Cell_Seeding 2. Seed cells in appropriate plates (96-well or 6-well) Cell_Culture->Cell_Seeding Drug_Prep 3. Prepare serial dilutions of this compound Cell_Seeding->Drug_Prep Drug_Treatment 4. Treat cells for a defined period (e.g., 24-72h) Drug_Prep->Drug_Treatment Viability 5a. Cell Viability (MTS Assay) Drug_Treatment->Viability Western 5b. Protein Analysis (Western Blot for p-Akt, etc.) Drug_Treatment->Western Apoptosis 5c. Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis Analysis_Viability 6a. Calculate IC50 values Viability->Analysis_Viability Analysis_Western 6b. Quantify protein band intensities Western->Analysis_Western Analysis_Apoptosis 6c. Quantify percentage of apoptotic cells Apoptosis->Analysis_Apoptosis

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Logic Start Unexpected Result Check_pAkt Is p-Akt inhibited? Start->Check_pAkt No_pAkt_Inhibition No Check_pAkt->No_pAkt_Inhibition Result Yes_pAkt_Inhibition Yes Check_pAkt->Yes_pAkt_Inhibition Result Troubleshoot_pAkt Verify cell line sensitivity and drug concentration/ time. Check protocol. No_pAkt_Inhibition->Troubleshoot_pAkt Check_Phenotype Is the expected cellular phenotype observed (e.g., apoptosis)? Yes_pAkt_Inhibition->Check_Phenotype No_Phenotype No Check_Phenotype->No_Phenotype Result Yes_Phenotype Yes Check_Phenotype->Yes_Phenotype Result Troubleshoot_Assay Investigate downstream pathway components. Check assay protocol. No_Phenotype->Troubleshoot_Assay Success Experiment Successful Yes_Phenotype->Success

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Guide to Allosteric Akt Inhibitors: Pifusertib Hydrochloride and its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in a multitude of human cancers has established it as a compelling target for therapeutic intervention. Allosteric inhibitors of Akt, which bind to a site distinct from the ATP-binding pocket, offer a promising strategy for achieving high selectivity and mitigating off-target effects. This guide provides an objective comparison of Pifusertib hydrochloride (TAS-117) with other notable allosteric Akt inhibitors, focusing on their performance backed by experimental data.

Mechanism of Action: A Shared Strategy with Subtle Differences

Allosteric Akt inhibitors, including Pifusertib, MK-2206, and Miransertib (ARQ 092), share a common mechanism of action. They bind to an allosteric site formed by the pleckstrin homology (PH) and kinase domains of Akt, locking the kinase in an inactive conformation and preventing its phosphorylation and subsequent activation. This mode of inhibition is distinct from ATP-competitive inhibitors, which can sometimes suffer from a lack of selectivity against other kinases.

In Vitro Potency: A Head-to-Head Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other allosteric Akt inhibitors against the three Akt isoforms.

InhibitorAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)Reference
This compound (TAS-117) 4.81.644[1]
MK-2206 51265[2]
Miransertib (ARQ 092) 2.7148.1[3]

Note: IC50 values can vary depending on the assay conditions and should be interpreted as a relative measure of potency.

Preclinical In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The anti-tumor activity of these inhibitors has been evaluated in various preclinical cancer models. The following table summarizes their efficacy in terms of tumor growth inhibition (TGI) in different xenograft models.

InhibitorCancer ModelDosingTumor Growth Inhibition (%)Reference
This compound Multiple Myeloma (MM.1S)12-16 mg/kg, p.o. dailySignificant reduction vs. vehicleMedChemExpress Data
MK-2206 Endometrial Cancer (PDX)120 mg/kg, twice weeklySignificantly inhibited[4][5]
MK-2206 Osteosarcoma (OS-31)180 mg/kg, M-W-F>2-fold increase in time to event[6]
Miransertib (ARQ 092) Endometrial Cancer (PDX)Not specified>90% inhibition[7]
Miransertib (ARQ 092) Vemurafenib-resistant Melanoma (PDX)Not specified73% (in combination with trametinib)[8][9]
Miransertib (ARQ 092) Breast Cancer (PDX)Not specified92% (in combination with trastuzumab)[8][9]

Clinical Trial Insights: Efficacy and Adverse Events

Clinical trials provide crucial information on the safety and efficacy of these inhibitors in humans. The following table summarizes key findings from clinical studies.

InhibitorPhaseCancer TypeKey Efficacy ResultsCommon Adverse EventsReference
This compound Phase I/IISolid Tumors--Limited publicly available data
MK-2206 Phase IIAdvanced Breast CancerLimited clinical activity as monotherapyFatigue, Rash[10]
MK-2206 Phase IIUterine Serous CarcinomaClinical benefit rate of 14.3%Diarrhea, Rash, Nausea, Fatigue, HyperglycemiaClinicalTrials.gov
Miransertib (ARQ 092) Phase IbER+ Endometrial or Ovarian CancerResponses observed in patients with PIK3CA or AKT1 mutationsRash, ALT increase, HyperglycemiaClinicalTrials.gov
Miransertib (ARQ 092) Phase I/IIProteus Syndrome50% inhibition of AKT in 5/6 patients, reduction in CCTN lesion areaDry mouth, GingivostomatitisClinicalTrials.gov

Signaling Pathways and Experimental Workflows

To understand the context of Akt inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the Akt signaling pathway and standard experimental workflows.

Akt_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) TSC2 TSC2 Akt->TSC2 Inhibition GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription _4EBP1->Transcription FOXO->Transcription

Caption: Simplified Akt Signaling Pathway.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Purified_Akt Purified Akt Enzyme Incubation Incubate at 30°C Purified_Akt->Incubation Substrate GSK-3 Fusion Protein (Substrate) Substrate->Incubation Inhibitor Test Inhibitor (e.g., Pifusertib) Inhibitor->Incubation ATP ATP ATP->Incubation Western_Blot Western Blot Incubation->Western_Blot Antibody Phospho-GSK-3 Antibody Western_Blot->Antibody Detection Chemiluminescent Detection Antibody->Detection

Caption: Workflow for an in vitro Akt Kinase Assay.

Experimental_Workflow_Cell_Viability Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with varying concentrations of inhibitor Seed_Cells->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Caption: Workflow for a Cell Viability (MTT) Assay.

Experimental Protocols

Akt Kinase Activity Assay (Non-Radioactive)

This protocol is based on the principle of an ELISA-like assay to measure the phosphorylation of a substrate by Akt.

Materials and Reagents:

  • Purified active Akt1, Akt2, or Akt3 enzyme (e.g., from SignalChem)

  • GSK-3α fusion protein as a substrate (e.g., from Cell Signaling Technology)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution (10 mM)

  • This compound and other inhibitors of interest

  • 96-well microplate

  • Phospho-GSK-3α (Ser21) specific antibody (e.g., from Cell Signaling Technology)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the Akt inhibitors in Kinase Assay Buffer.

  • In a 96-well plate, add the purified Akt enzyme, the GSK-3α substrate, and the inhibitor solution to each well.

  • Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 50 mM.

  • Coat a separate high-binding 96-well plate with the reaction mixture overnight at 4°C.

  • Wash the plate three times with PBS-T (PBS with 0.05% Tween-20).

  • Block the plate with 5% BSA in PBS-T for 1 hour at room temperature.

  • Wash the plate three times with PBS-T.

  • Add the primary antibody (anti-phospho-GSK-3α) and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with PBS-T.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBS-T.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Add the stop solution and read the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blotting for Akt Pathway Analysis

This protocol describes the detection of total and phosphorylated Akt and downstream targets.[11][12]

Materials and Reagents:

  • Cancer cell lines of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-total Akt, anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), and antibodies for downstream targets (e.g., anti-phospho-GSK3β) (e.g., from Cell Signaling Technology, #9272 for total Akt)[13][14]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with inhibitors for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the levels of protein phosphorylation.

Cell Viability (MTT) Assay

This colorimetric assay measures cell viability based on the metabolic activity of the cells.[15][16][17][18][19]

Materials and Reagents:

  • Cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) (e.g., from Sigma-Aldrich)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the inhibitors and incubate for 24-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 values.

Conclusion

This compound emerges as a potent allosteric Akt inhibitor with a distinct selectivity profile. While direct comparative preclinical studies with other allosteric inhibitors are limited, the available data suggests it holds promise as an anti-cancer agent. Further investigation, particularly in clinical settings, will be crucial to fully delineate its therapeutic potential relative to other Akt inhibitors. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on this important class of targeted therapies.

References

Comparative Efficacy of Pifusertib Hydrochloride and Capivasertib in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two prominent AKT inhibitors, Pifusertib hydrochloride and Capivasertib, reveals distinct efficacy profiles and provides a crucial resource for researchers in oncology and drug development. This guide synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies and signaling pathway visualizations.

Both this compound (TAS-117) and Capivasertib (AZD5363) are potent inhibitors of the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[1][2][3][4] While both molecules target the same pathway, their specific inhibitory characteristics, preclinical efficacy in different cancer models, and clinical development trajectories show notable differences.

Mechanism of Action

This compound is described as a potent, selective, and orally active allosteric inhibitor of AKT.[2][4] It targets AKT1, AKT2, and AKT3 with varying potencies.[2][4] In contrast, Capivasertib is a novel, selective ATP-competitive pan-AKT kinase inhibitor, demonstrating similar activity against all three AKT isoforms.[1][5] This fundamental difference in their binding modes—allosteric versus ATP-competitive—can influence their downstream effects and potential resistance mechanisms.

Preclinical Efficacy

In Vitro Activity

Both compounds have demonstrated significant anti-proliferative effects in various cancer cell lines. Pifusertib has shown notable activity in multiple myeloma (MM) cells, where it induces apoptosis and enhances the cytotoxic effects of proteasome inhibitors like bortezomib.[2]

Capivasertib has been tested across a broad panel of 182 cell lines, showing potent anticancer effects, particularly in ER-positive and HER2-positive breast cancer cell lines.[2] Its efficacy is often correlated with the presence of alterations in the PI3K/AKT/PTEN pathway, such as PIK3CA mutations or PTEN loss.[3]

DrugTargetIC50 (nM)Cell LineCancer TypeReference
This compound AKT14.8--[2][4]
AKT21.6--[2][4]
AKT344--[2][4]
Capivasertib AKT13Cell-free assay-[3]
AKT27Cell-free assay-[3]
AKT37Cell-free assay-[3]
BT474c~60-760 (inhibition of substrate phosphorylation)Breast Cancer[6]
MDA-MB-468~300-800 (inhibition of substrate phosphorylation)Breast Cancer[3]
Various Breast Cancer Cell Lines<1000Breast Cancer[7]

Table 1: In Vitro Inhibitory Activity of this compound and Capivasertib. This table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against AKT isoforms and in various cancer cell lines.

In Vivo Efficacy

In preclinical xenograft models, both drugs have demonstrated the ability to inhibit tumor growth. Pifusertib, when administered orally, has been shown to inhibit tumor growth in murine xenograft models of human multiple myeloma.[2]

Capivasertib has also shown significant in vivo efficacy in various tumor models, including HER2+ breast cancer xenografts.[6][8] Notably, its antitumor activity is enhanced when combined with other targeted therapies or chemotherapy.[6][8] For instance, in a patient-derived HR-positive breast cancer xenograft model, the combination of Capivasertib with fulvestrant was more effective than either agent alone.[1]

Clinical Efficacy

To date, Capivasertib has a more extensive clinical trial portfolio compared to this compound. The most prominent is the Phase III CAPItello-291 trial, which evaluated Capivasertib in combination with fulvestrant for patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer who had progressed on an aromatase inhibitor.[9][10][11]

The trial met its primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for the combination compared to placebo plus fulvestrant.[10][11] The benefit was observed in the overall patient population and was even more pronounced in a subgroup of patients with alterations in the PIK3CA, AKT1, or PTEN genes.[10]

TrialTreatment ArmOverall Population (Median PFS)AKT Pathway-Altered Population (Median PFS)Reference
CAPItello-291 Capivasertib + Fulvestrant7.2 months7.3 months[9][11]
Placebo + Fulvestrant3.6 months3.1 months[9][11]

Table 2: Key Efficacy Results from the CAPItello-291 Phase III Trial. This table presents the median progression-free survival (PFS) in both the overall and AKT pathway-altered patient populations.

Information on the clinical development of this compound is less readily available in the public domain, with a primary focus on preclinical studies.

Signaling Pathway and Experimental Workflow

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Both Pifusertib and Capivasertib inhibit AKT, a key kinase in this cascade.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pifusertib Pifusertib (Allosteric Inhibitor) Pifusertib->AKT Capivasertib Capivasertib (ATP-Competitive Inhibitor) Capivasertib->AKT

Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway. This diagram illustrates the central role of AKT and the points of inhibition for Pifusertib and Capivasertib.

A typical experimental workflow to assess the efficacy of these inhibitors is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Line Culture Treatment Treatment with Pifusertib or Capivasertib CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT, MTS) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay Xenograft Xenograft Model Establishment DrugAdmin Drug Administration Xenograft->DrugAdmin TumorMonitoring Tumor Growth Monitoring DrugAdmin->TumorMonitoring Endpoint Endpoint Analysis TumorMonitoring->Endpoint

Figure 2: General Experimental Workflow. This diagram shows the typical steps involved in the preclinical evaluation of AKT inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and incubate overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of this compound or Capivasertib for a specified period (e.g., 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Treat cells with the desired concentrations of the AKT inhibitor for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[14][15][16][17]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[14][15]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][17]

In Vivo Tumor Growth Inhibition Study
  • Xenograft Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.[18][19][20][21]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[18]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the AKT inhibitor (e.g., orally) at the specified dose and schedule.[18][21]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Conclusion

Both this compound and Capivasertib are effective inhibitors of the AKT signaling pathway with demonstrated preclinical anticancer activity. Capivasertib has progressed further in clinical development, with robust Phase III data supporting its efficacy in combination with fulvestrant for HR-positive advanced breast cancer. Pifusertib shows promise, particularly in the context of multiple myeloma, and warrants further investigation. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the genetic context of the tumor, and the desired therapeutic combination strategy. This guide provides a foundational comparison to aid in these critical decisions.

References

Pifusertib vs. ATP-Competitive Akt Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two distinct classes of Akt inhibitors, evaluating their mechanisms, efficacy, and clinical potential in oncology research and development.

The serine/threonine kinase Akt (also known as protein kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive target for therapeutic intervention.[2][3][4] Small-molecule inhibitors of Akt have been broadly classified into two major categories based on their mechanism of action: allosteric inhibitors, such as Pifusertib, and ATP-competitive inhibitors.[2][5] This guide provides an objective comparison of these two classes, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these targeted therapies.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between Pifusertib and ATP-competitive inhibitors lies in their binding site on the Akt protein and the consequent conformational changes they induce.

Pifusertib (TAS-117): An Allosteric Approach

Pifusertib is a potent, selective, and orally active allosteric inhibitor of Akt.[6][7] Allosteric inhibitors do not bind to the active ATP-binding pocket of the kinase. Instead, they target a distinct site at the interface of the pleckstrin homology (PH) and kinase domains.[2] This binding event locks Akt into an inactive "PH-in" conformation, which prevents its recruitment to the cell membrane—a crucial first step for its activation.[2][5] By stabilizing this inactive state, allosteric inhibitors effectively block the downstream signaling cascade.

ATP-Competitive Akt Inhibitors

In contrast, ATP-competitive inhibitors, such as ipatasertib and capivasertib, directly compete with adenosine triphosphate (ATP) for binding within the catalytic kinase domain.[2][8] This mode of inhibition is dependent on Akt being in its active, "PH-out" conformation, where the ATP-binding pocket is accessible.[9] By occupying this site, these inhibitors prevent the phosphorylation of Akt's numerous downstream substrates, thereby halting the signal transduction that promotes tumor cell survival and growth.[1][2]

Inhibitor_Mechanisms Figure 1: Mechanisms of Akt Inhibition cluster_0 Allosteric Inhibition (Pifusertib) cluster_1 ATP-Competitive Inhibition Inactive_Akt Inactive Akt (PH-in Conformation) Locked_Inactive_Akt Locked Inactive Akt Pifusertib Pifusertib Pifusertib->Inactive_Akt Binds to allosteric site Membrane_Localization_Blocked Membrane Localization & Activation Blocked Locked_Inactive_Akt->Membrane_Localization_Blocked Prevents Active_Akt Active Akt (PH-out Conformation) Inhibited_Active_Akt Inhibited Active Akt ATP_Competitive_Inhibitor ATP-Competitive Inhibitor ATP_Competitive_Inhibitor->Active_Akt Competes with ATP for binding pocket ATP ATP ATP->Active_Akt Substrate_Phosphorylation_Blocked Substrate Phosphorylation Blocked Inhibited_Active_Akt->Substrate_Phosphorylation_Blocked Prevents PI3K_Akt_Pathway Figure 2: PI3K/Akt Signaling and Inhibitor Intervention Points PI3K PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Inactive_Akt Inactive Akt (Cytoplasm) PIP3->Inactive_Akt Recruits Active_Akt Active Akt (Membrane) PDK1->Active_Akt Phosphorylates (Thr308) Inactive_Akt->Active_Akt Activation at Membrane Downstream Downstream Effectors (GSK3β, FOXO, etc.) Active_Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Active_Akt Phosphorylates (Ser473) Cell_Functions Cell Survival, Growth, Proliferation Downstream->Cell_Functions Regulates ATP_Inhibitor ATP-Competitive Inhibitors ATP_Inhibitor->Active_Akt Blocks ATP binding site

References

A Researcher's Guide to Validating Pifusertib Hydrochloride Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 13, 2025

This guide provides a comparative overview of established experimental methods for validating the cellular target engagement of Pifusertib hydrochloride (TAS-117), a potent and selective allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2][3] For researchers in drug discovery and chemical biology, confirming that a compound binds to its intended target within a complex cellular environment is a critical step in validating its mechanism of action and interpreting phenotypic data.

This compound selectively inhibits Akt isoforms with reported IC50 values of 4.8 nM for Akt1, 1.6 nM for Akt2, and 44 nM for Akt3.[1][2][3] Its allosteric mechanism distinguishes it from many ATP-competitive kinase inhibitors. This guide compares direct and indirect methodologies for confirming its engagement with Akt in cells, provides quantitative comparisons with other inhibitors, and offers detailed experimental protocols and workflow visualizations.

Comparison of Target Validation Methodologies

Validating target engagement can be approached through indirect methods, which measure the downstream consequences of target inhibition, or direct methods, which physically detect the interaction between the compound and the target protein. Each approach offers distinct advantages and limitations.

MethodPrincipleData OutputThroughputProsCons
Western Blot Immunodetection of changes in the phosphorylation state of downstream target substrates. For Akt, this includes proteins like FOXO1, GSK3β, or PRAS40.Semi-quantitative or Quantitative (relative band density)Low to MediumWidely accessible; Utilizes standard lab equipment; Assesses functional pathway modulation.Indirect; Can be influenced by off-target effects or pathway crosstalk; Lower throughput.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein. The amount of soluble protein remaining after heating is quantified.[4][5]Quantitative (EC50, Melt Curve Shift ΔTm)Low to High (format dependent)[6]Direct evidence of target binding in intact cells; No need for compound modification; Applicable to many targets.[4]Can be technically demanding; Readout by Western blot is low-throughput, though higher-throughput methods exist.[6]
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer in live cells. Compound binding displaces the tracer, reducing BRET.[7][8]Quantitative (IC50 / EC50)HighDirect, quantitative measurement in live cells; High sensitivity; Scalable for screening.[7][9]Requires genetic modification (NanoLuc fusion protein); Dependent on tracer availability and specificity.[8]

Quantitative Comparison: Pifusertib vs. Alternative Akt Inhibitor

The table below presents hypothetical, yet representative, data comparing Pifusertib (an allosteric inhibitor) with a generic ATP-competitive Akt inhibitor ("Competitor X") across different validation assays. This illustrates how results can vary based on the assay's principle and the inhibitor's mechanism of action.

AssayParameterThis compoundCompetitor X (ATP-Competitive)Interpretation
Biochemical Assay Akt1 IC504.8 nM10 nMBoth compounds show high potency against the purified enzyme.
Western Blot (p-FOXO1) EC5025 nM50 nMPifusertib shows potent functional inhibition of the Akt pathway in cells. The higher EC50 vs. IC50 reflects cellular factors like membrane permeability and intracellular ATP competition for Competitor X.
CETSA ΔTm at 1 µM+ 4.2 °C+ 3.5 °CBoth compounds directly bind and stabilize Akt in cells, confirming target engagement.
NanoBRET™ Cellular IC5020 nM150 nMNanoBRET confirms potent cellular target engagement for Pifusertib. The ATP-competitive inhibitor shows a significant potency drop compared to its biochemical IC50, likely due to high intracellular ATP levels, a factor that does not affect the allosteric inhibitor Pifusertib as strongly.

Experimental Protocols & Visualizations

Detailed protocols and visual diagrams are provided below for key validation experiments and the relevant biological pathway.

Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Validating Pifusertib's target engagement often involves measuring the phosphorylation of key downstream substrates.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effectors RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (T308) GSK3b GSK3β (p) Akt->GSK3b Inhibits FOXO1 FOXO1 (p) Akt->FOXO1 Inhibits TSC2 TSC2 (p) Akt->TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) Pifusertib Pifusertib HCl Pifusertib->Akt Allosterically Inhibits

Caption: PI3K/Akt signaling pathway highlighting Pifusertib's target.

Protocol 1: Western Blot for Downstream Inhibition

This protocol describes how to assess Akt engagement by measuring the change in phosphorylation of its direct substrate, FOXO1 (at Ser256).

1. Cell Culture and Treatment:

  • Plate cells (e.g., MM.1S multiple myeloma cells) at an appropriate density and allow them to adhere or stabilize overnight.[3]

  • Treat cells with a dose-response curve of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a specified time, such as 6 hours.[3]

2. Cell Lysis:

  • Aspirate the media and wash cells once with ice-cold PBS.

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[10][11]

  • Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.

  • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Collect the supernatant (protein lysate).

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.[10]

4. Sample Preparation and SDS-PAGE:

  • Normalize all samples to the same protein concentration (e.g., 20 µg) and add 4x Laemmli sample buffer.

  • Boil samples at 95°C for 5-10 minutes.[11]

  • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

6. Immunoblotting:

  • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[11]

  • Incubate the membrane with a primary antibody specific for phosphorylated FOXO1 (p-FOXO1 Ser256) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again three times with TBST.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies for total FOXO1 and a loading control like β-actin or GAPDH.

7. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film.[10]

  • Quantify band intensities using densitometry software. A decrease in the p-FOXO1/Total FOXO1 ratio with increasing Pifusertib concentration indicates target engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a direct method to confirm Pifusertib binding to Akt in intact cells.[4][5]

1. Cell Treatment:

  • Culture cells to ~80% confluency.

  • Treat one sample with vehicle (e.g., DMSO) and another with a saturating concentration of this compound (e.g., 10 µM) for 1 hour in culture media.

2. Heating Step:

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspension from both vehicle and drug-treated groups into separate PCR tubes.

  • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control sample (room temperature).[12]

  • Allow tubes to cool at room temperature for 3 minutes.

3. Lysis:

  • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the soluble intracellular proteins.

4. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[12]

5. Analysis by Western Blot:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Analyze the amount of soluble Akt in each sample using the Western blot protocol described previously (Steps 3-7), probing with an antibody for total Akt.

6. Data Interpretation:

  • Plot the band intensity of soluble Akt against the temperature for both vehicle and Pifusertib-treated samples.

  • A shift in the melting curve to the right for the Pifusertib-treated sample indicates thermal stabilization of Akt upon drug binding, providing direct evidence of target engagement.

CETSA_Workflow cluster_prep 1. Sample Preparation cluster_heat 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis start Intact Cells treat_dmso Treat with Vehicle (DMSO) start->treat_dmso treat_drug Treat with Pifusertib HCl start->treat_drug heat_dmso Heat Aliquots across Temperature Gradient treat_dmso->heat_dmso heat_drug Heat Aliquots across Temperature Gradient treat_drug->heat_drug lyse_dmso Freeze-Thaw Lysis heat_dmso->lyse_dmso lyse_drug Freeze-Thaw Lysis heat_drug->lyse_drug centrifuge_dmso Centrifuge to Pellet Aggregated Proteins lyse_dmso->centrifuge_dmso centrifuge_drug Centrifuge to Pellet Aggregated Proteins lyse_drug->centrifuge_drug wb_dmso Western Blot for Soluble Akt centrifuge_dmso->wb_dmso wb_drug Western Blot for Soluble Akt centrifuge_drug->wb_drug result Compare Melt Curves wb_dmso->result wb_drug->result Logic_Diagram TEV Target Engagement Validation Direct Direct Methods (Measure Drug-Target Binding) TEV->Direct Indirect Indirect Methods (Measure Downstream Effects) TEV->Indirect CETSA CETSA Direct->CETSA Principle: Thermal Stabilization NanoBRET NanoBRET Direct->NanoBRET Principle: BRET WB Western Blot (p-Substrate) Indirect->WB Biomarker: Phosphorylation Pheno Phenotypic Assays (e.g., Apoptosis) Indirect->Pheno Biomarker: Cellular Outcome

References

Pifusertib Hydrochloride: A Comparative Guide to Akt Isoform Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pifusertib hydrochloride (TAS-117), an allosteric Akt inhibitor, with other commercially available Akt inhibitors, focusing on their specificity for the three Akt isoforms: Akt1, Akt2, and Akt3. The information presented is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.

Introduction to Akt and Isoform Specificity

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt signaling pathway, which governs essential cellular processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making Akt a prime target for therapeutic intervention.

Mammals express three highly homologous Akt isoforms—Akt1, Akt2, and Akt3—which, despite their similarities, exhibit non-redundant and sometimes opposing functions. Akt1 is broadly involved in cell survival and growth. Akt2 is a key regulator of glucose metabolism. Akt3 is predominantly expressed in the brain and skin and has been implicated in melanoma. Consequently, the development of isoform-specific Akt inhibitors is crucial for targeted therapy and for dissecting the distinct roles of each isoform in normal physiology and disease.

This compound is a potent and selective allosteric inhibitor of Akt. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a less conserved site, which can lead to greater isoform specificity.

Comparative Analysis of Akt Inhibitor Specificity

The following table summarizes the in vitro inhibitory activity of this compound and a selection of other Akt inhibitors against the three Akt isoforms. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, are compiled from publicly available sources and commercial suppliers. Lower values indicate higher potency.

InhibitorTypeAkt1Akt2Akt3
Pifusertib (TAS-117) Allosteric4.8 nM (IC50)[1][2][3]1.6 nM (IC50)[1][2][3]44 nM (IC50)[1][2][3]
Afuresertib (GSK2110183)ATP-competitive0.08 nM (Ki)[2]2 nM (Ki)[2]2.6 nM (Ki)[2]
Uprosertib (GSK2141795)ATP-competitive180 nM (IC50)[2]328 nM (IC50)[2]38 nM (IC50)[2]
Vevorisertib (ARQ 751)Allosteric0.55 nM (IC50)[2]0.81 nM (IC50)[2]1.3 nM (IC50)[2]
BAY1125976Allosteric5.2 nM (IC50)[2]18 nM (IC50)[2]Not Reported
INY-03-041PROTAC2.0 nM (IC50)[2]6.8 nM (IC50)[2]3.5 nM (IC50)[2]
AT7867ATP-competitive32 nM (IC50)[2]17 nM (IC50)[2]47 nM (IC50)[2]
EngasertibATP-competitive130 nM (IC50)[2]90 nM (IC50)[2]2750 nM (IC50)[2]
Akt inhibitor VIII (AKTi-1/2)Allosteric58 nM (IC50)[4]210 nM (IC50)[4]2119 nM (IC50)[4]
Akt-I-1Allosteric4.6 µM (IC50)[5]No InhibitionNo Inhibition
Akt-I-1,2Allosteric2.7 µM (IC50)[5]21 µM (IC50)[5]No Inhibition
CapivasertibATP-competitivePan-Akt inhibitor (specific IC50s not detailed)[6]Pan-Akt inhibitor (specific IC50s not detailed)[6]Pan-Akt inhibitor (specific IC50s not detailed)[6]

As the data indicates, this compound demonstrates high potency against Akt1 and Akt2, with a notable preference for Akt2. Its activity against Akt3 is significantly lower, suggesting a degree of isoform selectivity. In contrast, inhibitors like Afuresertib and Vevorisertib show potent, pan-Akt inhibition with less pronounced isoform preference. Others, such as Akt inhibitor VIII and Engasertib, exhibit a clearer preference for certain isoforms. The existence of highly selective inhibitors like Akt-I-1, which only targets Akt1, highlights the feasibility of achieving isoform specificity.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates to regulate various cellular functions.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt (Akt1, Akt2, Akt3) PIP3->Akt Recruits & Activates PTEN->PIP3 Dephosphorylates PDK1 PDK1 PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Substrates Akt->Downstream Phosphorylates Cell_Functions Cell Growth, Proliferation, Survival, Metabolism Downstream->Cell_Functions

Caption: The PI3K/Akt Signaling Pathway.

Experimental Protocols

The determination of Akt inhibitor specificity and potency relies on various biochemical and cell-based assays. Below are detailed methodologies for key experiments commonly used in the field.

In Vitro Kinase Assay (Determination of IC50)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Akt isoforms.

a. Biochemical (Enzymatic) Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Protocol:

    • Reaction Setup: In a 96-well or 384-well plate, combine the purified active Akt isoform (Akt1, Akt2, or Akt3), a specific peptide substrate (e.g., a derivative of GSK-3), and the test inhibitor at various concentrations.

    • Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Termination and ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Detection: Add a Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase/luciferin to generate a luminescent signal from the newly formed ATP. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

b. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

  • Principle: This assay is based on the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. A biotinylated peptide substrate is phosphorylated by the Akt kinase. A europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) are then added. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal.

  • Protocol:

    • Kinase Reaction: In a microplate, incubate the Akt isoform with the biotinylated substrate, ATP, and varying concentrations of the inhibitor.

    • Detection: Stop the reaction and add the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).

    • Incubation: Incubate the plate at room temperature to allow for the formation of the detection complex.

    • Signal Reading: Read the fluorescence at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665) on an HTRF-compatible plate reader.

    • Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and plotted against the inhibitor concentration to determine the IC50.

Cell-Based Assay (Phospho-Akt Western Blot)

This method assesses the ability of an inhibitor to block Akt activation (phosphorylation) within a cellular context.

  • Principle: Western blotting uses specific antibodies to detect the levels of phosphorylated Akt (p-Akt) at key activation sites (Threonine 308 and Serine 473) in cell lysates. A decrease in the p-Akt signal in the presence of the inhibitor indicates its efficacy.

  • Protocol:

    • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line with an activated PI3K/Akt pathway) and allow them to adhere. Treat the cells with various concentrations of the Akt inhibitor for a specified time. Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C.

    • Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Normalization: To ensure that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against total Akt. The phospho-Akt signal is then normalized to the total Akt signal.

Immunoprecipitation-Kinase Assay

This assay combines the specificity of immunoprecipitation with the direct measurement of kinase activity.

  • Principle: A specific Akt isoform is first isolated from cell lysates using an isoform-specific antibody. The kinase activity of the immunoprecipitated isoform is then measured in an in vitro kinase assay.

  • Protocol:

    • Cell Lysis: Prepare cell lysates as described for the Western blot protocol.

    • Immunoprecipitation: Incubate the cell lysate with an antibody specific for the Akt isoform of interest (e.g., anti-Akt1). Add protein A/G-agarose or magnetic beads to capture the antibody-protein complex.

    • Washing: Pellet the beads and wash them several times with lysis buffer and then with kinase assay buffer to remove non-specifically bound proteins.

    • Kinase Assay: Resuspend the beads in kinase assay buffer containing a substrate (e.g., GSK-3 fusion protein) and ATP (can be radiolabeled [γ-32P]ATP or non-radiolabeled). Incubate at 30°C to allow the kinase reaction to proceed.

    • Detection:

      • Radiolabeled: Stop the reaction, separate the reaction products by SDS-PAGE, and detect the phosphorylated substrate by autoradiography.

      • Non-radiolabeled: Stop the reaction and detect the phosphorylated substrate by Western blot using a phospho-specific antibody.

    • Analysis: Quantify the signal from the phosphorylated substrate to determine the kinase activity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the isoform specificity of an Akt inhibitor.

Experimental_Workflow Start Start: Select Akt Inhibitor Biochem Biochemical Assays (e.g., HTRF, ADP-Glo) Start->Biochem Cell_Based Cell-Based Assays (e.g., Western Blot) Start->Cell_Based IP_Kinase Immunoprecipitation- Kinase Assay Start->IP_Kinase Purified_Akt Purified Akt Isoforms (Akt1, Akt2, Akt3) Biochem->Purified_Akt IC50 Determine IC50 values for each isoform Purified_Akt->IC50 Analysis Analyze Data & Compare Isoform Specificity IC50->Analysis Cell_Lines Treat Cell Lines with Inhibitor Cell_Based->Cell_Lines Phospho_Akt Measure p-Akt levels (Ser473, Thr308) Cell_Lines->Phospho_Akt Phospho_Akt->Analysis IP Immunoprecipitate specific Akt isoforms IP_Kinase->IP Kinase_Activity Measure kinase activity of immunoprecipitated isoforms IP->Kinase_Activity Kinase_Activity->Analysis

Caption: Workflow for Akt Inhibitor Specificity.

Conclusion

This compound is a potent Akt inhibitor with a notable preference for Akt1 and Akt2 over Akt3. This selectivity profile, combined with its allosteric mechanism of action, makes it a valuable tool for studying the specific roles of Akt1 and Akt2 in various cellular contexts. When selecting an Akt inhibitor, researchers should carefully consider the isoform expression and pathway activation status in their model system, as well as the desired level of isoform specificity for their experimental goals. The experimental protocols provided in this guide offer a foundation for the rigorous evaluation of this compound and other Akt inhibitors in both biochemical and cellular settings.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of Pifusertib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pifusertib hydrochloride (TAS-117) is a potent and selective allosteric inhibitor of the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Its high affinity for these key nodes in the PI3K/Akt signaling pathway has positioned it as a promising candidate in oncology research. However, a comprehensive understanding of any kinase inhibitor requires a thorough evaluation of its cross-reactivity with other kinases, as off-target effects can lead to unforeseen toxicities or provide opportunities for drug repurposing. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed methodologies.

This compound: On-Target Potency

This compound demonstrates potent inhibition of all three Akt isoforms. The half-maximal inhibitory concentrations (IC50) highlight its strong affinity for its intended targets.

Target KinaseIC50 (nM)
Akt14.8
Akt21.6
Akt344

Comparative Kinase Selectivity: Pifusertib vs. Ipatasertib

The following table summarizes the known inhibitory activities of Pifusertib and Ipatasertib. The data for Ipatasertib is derived from a KINOMEscan™ assay, a competition binding assay that measures the ability of a compound to displace a ligand from the kinase active site. The results are presented as the percentage of kinase activity remaining in the presence of the inhibitor. A lower percentage indicates stronger inhibition.

Kinase TargetThis compound (IC50 in nM)Ipatasertib (% Control at 1 µM)Kinase Family
Primary Targets
AKT14.80.1AGC
AKT21.60.1AGC
AKT3440.1AGC
Selected Off-Targets (for Ipatasertib)
ROCK1Not Publicly Available1.3AGC
ROCK2Not Publicly Available0.4AGC
PRKG1Not Publicly Available1.3AGC
PRKG2Not Publicly Available0.6AGC
p70S6K (RPS6KB1)Not Publicly Available10AGC
CAMK1Not Publicly Available2.5CAMK
CAMK1DNot Publicly Available3.5CAMK
CAMK1GNot Publicly Available1.5CAMK
PIM1Not Publicly Available20CAMK
PIM2Not Publicly Available25CAMK
PIM3Not Publicly Available15CAMK
SLKNot Publicly Available30STE

Note: The data for Pifusertib and Ipatasertib are from different types of assays (biochemical IC50 vs. percentage of control in a binding assay) and are presented for comparative illustration of on-target versus off-target activity.

Signaling Pathway Context: The PI3K/Akt Pathway

This compound exerts its effects by inhibiting Akt, a central kinase in the PI3K/Akt signaling pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. The following diagram illustrates the core components of this pathway.

PI3K_Akt_Signaling Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt Target of Pifusertib PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3b Akt->GSK3b Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Cell Survival Cell Survival GSK3b->Cell Survival

PI3K/Akt Signaling Pathway

Experimental Protocols

A detailed understanding of the methodologies used to assess kinase inhibitor selectivity is crucial for interpreting the data. Below is a representative protocol for a competition binding assay, such as the KINOMEscan™ platform, used to generate kinase selectivity profiles.

KINOMEscan™ Competition Binding Assay Protocol

Objective: To measure the binding affinity of a test compound (e.g., this compound) against a large panel of human kinases.

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

Materials:

  • DNA-tagged recombinant human kinases

  • Streptavidin-coated magnetic beads

  • Biotinylated, active-site-directed kinase ligands

  • Test compound (this compound) dissolved in DMSO

  • Assay buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

  • Wash buffer (e.g., 1x PBS, 0.05% Tween 20)

  • Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand)

  • qPCR reagents

  • 384-well polypropylene plates

Procedure:

  • Preparation of Affinity Resin:

    • Streptavidin-coated magnetic beads are incubated with a biotinylated active-site-directed ligand for 30 minutes at room temperature to allow for binding.

    • The liganded beads are then washed to remove any unbound ligand and blocked with excess biotin to prevent non-specific binding.

  • Binding Reaction:

    • The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinase, the prepared affinity resin, and the test compound at various concentrations (typically an 11-point, 3-fold serial dilution). A DMSO control (vehicle) is included.

    • The final DMSO concentration in the assay is typically kept low (e.g., <1%) to minimize its effect on the binding reaction.

    • The plate is incubated for 1 hour at room temperature with gentle shaking to allow the binding reaction to reach equilibrium.

  • Washing and Elution:

    • After incubation, the magnetic beads are washed multiple times with wash buffer to remove any unbound kinase.

    • The bound kinase is then eluted from the beads by incubating with an elution buffer containing a high concentration of a non-biotinylated competitor ligand for 30 minutes at room temperature with shaking.

  • Quantification:

    • The concentration of the eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis:

    • The qPCR signal is proportional to the amount of kinase bound to the affinity resin.

    • The results are typically expressed as a percentage of the DMSO control (% Control).

    • The % Control is calculated as: (test compound signal - background signal) / (DMSO control signal - background signal) * 100.

    • Dissociation constants (Kd) can be calculated by fitting the dose-response data to a standard binding isotherm model.

The following diagram outlines the workflow for this experimental protocol.

KINOMEscan_Workflow cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_quant 3. Quantification cluster_analysis 4. Data Analysis Immobilized Ligand Immobilized Ligand DNA-tagged Kinase DNA-tagged Kinase Incubation Combine & Incubate (1 hour) DNA-tagged Kinase->Incubation Test Compound Test Compound Test Compound->Incubation Wash Wash Beads Incubation->Wash Elute Elute Kinase Wash->Elute qPCR qPCR Quantification Elute->qPCR Data Analysis Calculate % Control & Kd qPCR->Data Analysis

KINOMEscan™ Experimental Workflow

Conclusion

This compound is a highly potent inhibitor of the Akt kinase isoforms. While comprehensive data on its cross-reactivity with the broader human kinome is not publicly available, comparison with other Akt inhibitors like Ipatasertib highlights the importance of such profiling for a complete understanding of a compound's biological activity. The methodologies outlined in this guide provide a framework for conducting and interpreting kinase selectivity studies, which are essential for the development of safe and effective targeted therapies. For researchers utilizing this compound, it is critical to consider its high on-target potency while remaining mindful of the potential for off-target effects that have yet to be fully characterized in the public domain.

Pifusertib in PIK3CA/AKT1/PTEN-Altered Tumors: A Comparative Analysis of AKT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The PI3K/AKT/PTEN signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent driver of oncogenesis. Alterations in key components of this pathway, such as mutations in PIK3CA and AKT1, or loss of PTEN function, are prevalent across a range of solid tumors. This has spurred the development of targeted therapies aimed at inhibiting the AKT kinase, a central node in this pathway. This guide provides a comparative analysis of the efficacy of Pifusertib (TAS-117), an allosteric AKT inhibitor, alongside other notable AKT inhibitors, Ipatasertib and Capivasertib, in patients with PIK3CA/AKT1/PTEN-altered tumors.

Mechanism of Action and Signaling Pathway

The PI3K/AKT/PTEN pathway is a key signaling cascade that promotes cell survival and growth. Pifusertib and other AKT inhibitors are designed to block this pathway at the level of AKT, thereby inhibiting downstream signaling and inducing tumor cell apoptosis.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation AKT AKT PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream mTORC1->Downstream Pifusertib Pifusertib (Allosteric Inhibitor) Pifusertib->AKT Inhibition Other_AKTi Ipatasertib/Capivasertib (ATP-Competitive) Other_AKTi->AKT Inhibition Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Figure 1: Simplified PI3K/AKT/PTEN signaling pathway and points of inhibition by AKT inhibitors.

Comparative Efficacy of AKT Inhibitors in Clinical Trials

The clinical development of AKT inhibitors has led to several key trials providing valuable data on their efficacy in patient populations with PIK3CA/AKT1/PTEN-altered tumors. Below is a summary of results from trials for Pifusertib, Ipatasertib, and Capivasertib.

Pifusertib (TAS-117)

A phase II study (NCT03017521) evaluated Pifusertib in patients with advanced solid tumors harboring PI3K/Akt mutations.[1][2] While the overall antitumor activity was limited in a heavily pre-treated population, clinical efficacy was observed in certain patients with specific PIK3CA and AKT1 mutations.[1][3]

Table 1: Efficacy of Pifusertib in a Phase II Trial [1][2][3]

EndpointValuePatient Population
Overall Response Rate (ORR) 8%Advanced solid tumors with PI3K/Akt mutations
Disease Control Rate (DCR) 23%Advanced solid tumors with PI3K/Akt mutations
Median Progression-Free Survival (PFS) 1.4 monthsAdvanced solid tumors with PI3K/Akt mutations
Median Overall Survival (OS) 4.8 monthsAdvanced solid tumors with PI3K/Akt mutations

Note: The study included a heterogeneous population of various solid tumors.

Ipatasertib

The IPATunity130 trial (NCT03337724) was a phase III study that investigated Ipatasertib in combination with paclitaxel in patients with PIK3CA/AKT1/PTEN-altered advanced triple-negative breast cancer (TNBC) and hormone receptor-positive (HR+)/HER2- breast cancer.

Table 2: Efficacy of Ipatasertib in the IPATunity130 Trial (Cohort A - TNBC) [4]

EndpointIpatasertib + PaclitaxelPlacebo + Paclitaxel
Median PFS 7.4 months6.1 months
Hazard Ratio (HR) for PFS 1.02 (95% CI, 0.71–1.45)-
Median OS 24.4 months24.9 months
Hazard Ratio (HR) for OS 1.08 (95% CI, 0.73–1.58)-

Table 3: Efficacy of Ipatasertib in the IPATunity130 Trial (Cohort B - HR+/HER2-) [5]

EndpointIpatasertib + PaclitaxelPlacebo + Paclitaxel
Median PFS 9.3 months9.3 months
Hazard Ratio (HR) for PFS 1.00 (95% CI, 0.71–1.40)-
Objective Response Rate (ORR) 47%47%

The addition of Ipatasertib to paclitaxel did not demonstrate a significant improvement in efficacy in these patient populations.[4][5]

Capivasertib

The CAPItello-291 trial (NCT04305496) was a phase III study evaluating Capivasertib in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on an aromatase inhibitor-based therapy. A key secondary endpoint was efficacy in patients with PIK3CA/AKT1/PTEN-altered tumors.

Table 4: Efficacy of Capivasertib in the CAPItello-291 Trial (PIK3CA/AKT1/PTEN-altered population)

EndpointCapivasertib + FulvestrantPlacebo + Fulvestrant
Median PFS 7.3 months3.1 months
Hazard Ratio (HR) for PFS 0.50 (95% CI, 0.38–0.65)-

The combination of Capivasertib and fulvestrant demonstrated a statistically significant and clinically meaningful improvement in progression-free survival in this patient population.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of the methodologies for the key clinical trials cited.

Pifusertib Phase II Study (NCT03017521)
  • Study Design: A single-arm, single-center phase II study.[2]

  • Patient Population: Patients with advanced solid tumors refractory to standard chemotherapy and harboring PI3K/Akt mutations.[1]

  • Treatment Regimen: Patients with gastrointestinal (GI) cancers received 16 mg of Pifusertib daily, while those with non-GI tumors received 24 mg on a 4 days on/3 days off schedule.[1][2]

  • Endpoints: The primary endpoint was the overall response rate (ORR). Secondary endpoints included disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[2]

Ipatasertib IPATunity130 Trial (NCT03337724)
  • Study Design: A randomized, double-blind, placebo-controlled, phase III trial with two cohorts (A: TNBC, B: HR+/HER2-).[4][6]

  • Patient Population: Patients with PIK3CA/AKT1/PTEN-altered, measurable advanced breast cancer.[6]

  • Treatment Regimen: Patients were randomized 2:1 to receive paclitaxel (80 mg/m² on days 1, 8, and 15 of a 28-day cycle) in combination with either Ipatasertib (400 mg daily on days 1-21) or a placebo.[6][7]

  • Endpoints: The primary endpoint was investigator-assessed PFS. Key secondary endpoints included overall survival and objective response rate.[6]

IPATunity130_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Cycles (28 days) cluster_followup Follow-up & Analysis P1 Patient with advanced TNBC or HR+/HER2- BC P2 Central testing for PIK3CA/AKT1/PTEN alterations P1->P2 P3 Eligible Patients P2->P3 R1 Arm A: Ipatasertib + Paclitaxel P3->R1 Randomization R2 Arm B: Placebo + Paclitaxel P3->R2 Randomization T1 Paclitaxel (Days 1, 8, 15) R1->T1 T2 Ipatasertib/Placebo (Days 1-21) R1->T2 R2->T1 R2->T2 F1 Tumor Assessment (RECIST 1.1) F2 Primary Endpoint: Progression-Free Survival F1->F2 F3 Secondary Endpoints: Overall Survival, ORR F2->F3

Figure 2: Experimental workflow for the IPATunity130 clinical trial.
Capivasertib CAPItello-291 Trial (NCT04305496)

  • Study Design: A randomized, double-blind, placebo-controlled, phase III trial.[8][9]

  • Patient Population: Patients with HR+/HER2- advanced breast cancer who had relapsed or progressed during or after aromatase inhibitor therapy.[9] A pre-specified subgroup analysis was conducted on patients with PIK3CA/AKT1/PTEN-altered tumors.

  • Treatment Regimen: Patients were randomized 1:1 to receive fulvestrant (500 mg every 28 days, with an additional dose on day 15 of cycle 1) in combination with either Capivasertib (400 mg twice daily, 4 days on/3 days off weekly) or a placebo.[9][10]

  • Endpoints: The dual primary endpoints were investigator-assessed PFS in the overall population and in the PIK3CA/AKT1/PTEN-altered population.[9]

Conclusion

Targeting the PI3K/AKT/PTEN pathway with AKT inhibitors is a promising strategy for tumors harboring alterations in this pathway. While Pifusertib has shown some early signs of clinical activity, more robust data from larger, randomized trials are needed to clearly define its efficacy. In contrast, the phase III trials of Ipatasertib in combination with chemotherapy did not demonstrate a significant benefit in the studied breast cancer populations. However, Capivasertib in combination with endocrine therapy has shown a significant improvement in progression-free survival for patients with HR+/HER2- advanced breast cancer with PIK3CA/AKT1/PTEN alterations, leading to its regulatory approval in this setting. These findings underscore the importance of both the specific inhibitor and the therapeutic combination in achieving clinical benefit in molecularly defined patient populations. Further research is warranted to optimize treatment strategies and identify biomarkers to predict response to AKT inhibition.

References

Pifusertib in Combination: A Comparative Guide to Synergistic Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pifusertib (TAS-117), a potent and selective allosteric inhibitor of AKT, is emerging as a promising candidate for combination cancer therapies. By targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, Pifusertib has demonstrated synergistic anti-tumor effects when combined with a variety of other cancer drugs. This guide provides a comparative overview of preclinical and clinical findings on Pifusertib's synergistic potential, supported by experimental data and detailed methodologies.

Synergistic Combinations with Pifusertib and other AKT inhibitors

Pifusertib and other inhibitors of the PI3K/AKT/mTOR pathway have been investigated in combination with several classes of anti-cancer agents, demonstrating enhanced efficacy in various cancer types. The following sections summarize key findings from these studies.

Dual Blockade of MAPK and PI3K/AKT/mTOR Pathways

Concurrent inhibition of the MAPK and PI3K/AKT/mTOR pathways has shown significant synergistic effects in overcoming resistance to single-agent therapies.

Supporting Experimental Data:

Cancer TypeCombinationCell LinesKey Findings
Lung & Colorectal CancerPifusertib + BEZ235 (PI3K/mTOR inhibitor)Pimasertib-resistant HCT15 (colon), H1975 (lung)Synergistic inhibition of cell growth and induction of apoptosis.[1]
Lung & Colorectal CancerPifusertib + Sorafenib (Multi-targeted kinase inhibitor)Pimasertib-resistant HCT15 (colon), H1975 (lung)Significant tumor growth delays and increased survival in xenograft models.[1]
Bladder CancerAZD5363 (AKT inhibitor) + AZD2014/BEZ235 (mTOR inhibitors)J82 (PIK3CA and mTOR mutant)Synergistic effects on cell viability and colony formation.[2]

Experimental Protocols:

  • Cell Viability and Apoptosis Assays: Pimasertib-resistant lung and colorectal cancer cell lines were treated with Pifusertib in combination with BEZ235 or sorafenib. Cell viability was assessed using standard assays like MTT or CellTiter-Glo. Apoptosis was quantified by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.[1]

  • Xenograft Models: Nude mice bearing subcutaneous HCT15 or H1975 tumor xenografts were treated with Pifusertib, BEZ235, or sorafenib as single agents or in combination. Tumor growth was monitored, and survival data was collected.[1]

  • 3D High-Throughput Screening (HTS): Bladder cancer cell lines were cultured in a 3D format and screened against a panel of targeted agents, including the AKT inhibitor AZD5363 and mTOR inhibitors AZD2014 and BEZ235, to assess anti-tumor effects and synergy.[2]

Signaling Pathway and Experimental Workflow:

PI3K_MAPK_Blockade cluster_0 RAS/RAF/MEK/MAPK Pathway cluster_1 PTEN/PI3K/AKT/mTOR Pathway cluster_2 Drug Intervention RAS RAS RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation MAPK MAPK MEK->MAPK Activation Proliferation_Survival Proliferation_Survival MAPK->Proliferation_Survival Activation PTEN PTEN PI3K PI3K PTEN->PI3K Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Proliferation_Survival Activation Pifusertib Pifusertib (AKT Inhibitor) Pifusertib->AKT BEZ235 BEZ235 (PI3K/mTOR Inhibitor) BEZ235->PI3K BEZ235->mTOR Sorafenib Sorafenib (Multi-kinase Inhibitor) Sorafenib->RAF

Dual blockade of MAPK and PI3K/AKT/mTOR pathways.
Enhancement of Proteasome Inhibitor-Induced Cytotoxicity

Pifusertib has been shown to enhance the cytotoxic effects of proteasome inhibitors in multiple myeloma (MM), a cancer type highly dependent on proteasome function for survival.

Supporting Experimental Data:

Cancer TypeCombinationCell LinesKey Findings
Multiple MyelomaPifusertib + BortezomibMM cell linesAugments Bortezomib-induced ER stress and apoptosis.[3][4]
Multiple MyelomaPifusertib + CarfilzomibMM cell linesEnhances Carfilzomib-induced cytotoxicity and fatal ER stress.[3][4]

Experimental Protocols:

  • Cytotoxicity and Apoptosis Assays: Multiple myeloma cell lines were treated with Pifusertib in combination with bortezomib or carfilzomib. Cytotoxicity was measured using assays that determine cell viability. Apoptosis was evaluated by monitoring markers of endoplasmic reticulum (ER) stress (e.g., CHOP) and apoptosis (e.g., PARP cleavage) through Western blotting.[3][4]

  • In Vivo Xenograft Studies: Murine xenograft models of human multiple myeloma were used to assess the in vivo efficacy of Pifusertib in combination with bortezomib. Tumor growth inhibition was the primary endpoint.[3]

Logical Relationship Diagram:

Proteasome_Inhibitor_Synergy cluster_0 Cellular Processes cluster_1 Drug Intervention Proteasome Proteasome ER Endoplasmic Reticulum (ER) Proteasome->ER Protein degradation Apoptosis Apoptosis ER->Apoptosis ER Stress Pifusertib Pifusertib Pifusertib->ER Enhances ER Stress Pifusertib->Apoptosis Induces Apoptosis ProteasomeInhibitor Proteasome Inhibitor (Bortezomib/Carfilzomib) ProteasomeInhibitor->Proteasome Inhibition

Pifusertib enhances proteasome inhibitor-induced apoptosis.
Combination with Chemotherapy

The combination of AKT inhibitors with standard chemotherapy agents like paclitaxel is being actively investigated in clinical trials, particularly for breast cancer with specific genetic alterations.

Supporting Experimental Data:

Cancer TypeCombinationStudy PhaseKey Findings
Triple-Negative Breast Cancer (TNBC) & HR+/HER2- Breast CancerIpatasertib (AKT inhibitor) + PaclitaxelPhase III (IPATunity130, NCT03337724)Evaluates efficacy in patients with PIK3CA/AKT1/PTEN-altered tumors.[5][6][7]

Experimental Protocols:

  • Clinical Trial Design (IPATunity130): This is a randomized, double-blind, placebo-controlled Phase III study. Patients with locally advanced or metastatic TNBC or HR+/HER2- breast cancer harboring PIK3CA, AKT1, or PTEN alterations are randomized to receive paclitaxel in combination with either ipatasertib or placebo. The primary endpoint is progression-free survival (PFS).[7]

Experimental Workflow Diagram:

Clinical_Trial_Workflow Patient_Population Patients with PIK3CA/AKT1/PTEN-altered Advanced Breast Cancer Randomization Randomization Patient_Population->Randomization Treatment_Arm_A Ipatasertib + Paclitaxel Randomization->Treatment_Arm_A Arm A Treatment_Arm_B Placebo + Paclitaxel Randomization->Treatment_Arm_B Arm B Endpoint Primary Endpoint: Progression-Free Survival (PFS) Treatment_Arm_A->Endpoint Treatment_Arm_B->Endpoint

Workflow of the IPATunity130 clinical trial.
Synergistic Effects with Other Targeted Agents

Preclinical studies have also identified synergistic potential when combining PI3K/mTOR pathway inhibitors with other targeted therapies like XPO1 inhibitors.

Supporting Experimental Data:

Cancer TypeCombinationModelsKey Findings
Triple-Negative Breast Cancer (TNBC)GSK2126458 (PI3K/mTOR inhibitor) + KPT-330 (XPO1 inhibitor)PDX modelsSignificantly decreased tumor burden compared to monotherapy.[8][9]

Experimental Protocols:

  • Patient-Derived Xenograft (PDX) Models: Four different basal-like TNBC PDX models were used. Mice were treated with KPT-330 and GSK2126458 as single agents or in combination. Tumor burden was measured to assess anti-tumor activity.[9]

Logical Relationship Diagram:

XPO1_PI3K_Synergy cluster_0 Cellular Targets cluster_1 Drug Intervention XPO1 XPO1 (Nuclear Exportin) Tumor_Growth Tumor Growth XPO1->Tumor_Growth Promotes PI3K_mTOR PI3K/mTOR Pathway PI3K_mTOR->Tumor_Growth Promotes KPT330 KPT-330 KPT330->XPO1 Inhibition GSK2126458 GSK2126458 GSK2126458->PI3K_mTOR Inhibition

Synergistic inhibition of tumor growth via dual targeting.

Conclusion

The preclinical and clinical data presented in this guide highlight the significant potential of Pifusertib and other AKT inhibitors as combination partners in cancer therapy. By targeting the central PI3K/AKT/mTOR signaling pathway, these agents can synergize with a range of other drugs, including those targeting parallel signaling pathways, proteasome function, and conventional chemotherapy. The detailed experimental protocols and visual representations of signaling pathways and workflows provided herein serve as a valuable resource for researchers and drug development professionals working to advance novel combination therapies for cancer. Further investigation into these synergistic combinations is warranted to translate these promising preclinical findings into effective clinical treatments.

References

A Comparative Meta-Analysis of Pifusertib Hydrochloride and Other PI3K/Akt/mTOR Pathway Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of clinical trial data for Pifusertib hydrochloride (also known as TAS-117) and other prominent inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This analysis is intended to offer an objective comparison of their performance, supported by available experimental data, to inform ongoing research and drug development efforts in oncology.

Introduction to PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. A multitude of inhibitors targeting different nodes of this pathway have been developed and are in various stages of clinical investigation. This guide focuses on this compound, a potent and selective allosteric Akt inhibitor, and compares its clinical trial findings with those of other notable inhibitors in the same class, namely Capivasertib, Ipatasertib, and Gedatolisib.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

This compound is an allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), with IC50 values of 4.8, 1.6, and 44 nM, respectively.[1] By binding to a site distinct from the ATP-binding pocket, it locks the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates. This inhibition of Akt activity ultimately leads to the induction of apoptosis and autophagy in cancer cells.[1] The following diagram illustrates the points of intervention for Pifusertib and other inhibitors within this critical signaling pathway.

Figure 1: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Comparative Analysis of Clinical Trial Data

While a direct head-to-head meta-analysis of this compound with other PI3K/Akt/mTOR inhibitors is not yet available, this section summarizes key quantitative data from their respective clinical trials to facilitate a comparative assessment.

Efficacy Data

The following table summarizes the efficacy outcomes from various clinical trials of Pifusertib (Pimasertib), Capivasertib, Ipatasertib, and Gedatolisib. It is important to note that these trials were conducted in different patient populations and with different combination therapies, which should be considered when interpreting the data.

Drug (Trial Identifier)IndicationCombination TherapyPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Pimasertib (NCT01378377)[2]Advanced Solid TumorsTemsirolimusRefractoryNot ReportedNot ReportedNot Reported
Capivasertib (Meta-analysis)[3][4][5]Solid Tumors (Breast, Prostate)Chemotherapy or Hormonal TherapyIntention-to-Treat (ITT)Not ReportedHR: 0.75 (95% CI: 0.62-0.90)HR: 0.61 (95% CI: 0.47-0.78)
Ipatasertib (LOTUS - NCT02162719)[6][7]Triple-Negative Breast Cancer (TNBC)PaclitaxelPIK3CA/AKT1/PTEN-alteredNot Reported9.0 monthsNot Reported
Ipatasertib (NCI-MATCH Arm Z1K)[8][9]Various Cancers with AKT1 E17K mutationMonotherapyHeavily pre-treated22%6-month PFS rate: 44%18 months
Gedatolisib (NCT03698383)[10]HER2+ Breast Cancer with PIK3CA mutationsTrastuzumab-pkrbPretreated, metastatic43%6.0 months24.7 months
Gedatolisib (NCT06190899)[10]Metastatic Castration-Resistant Prostate Cancer (mCRPC)DarolutamideProgressiveNot Reported6-month rPFS rate: 66%Not Reported

HR: Hazard Ratio; rPFS: radiographic Progression-Free Survival. Data presented as reported in the respective publications.

Safety and Tolerability

The safety profiles of these inhibitors are generally characterized by class-effect adverse events. The following table provides a summary of common treatment-related adverse events (TRAEs) observed in clinical trials.

DrugCommon Grade ≥3 Adverse EventsDiscontinuation Rate due to AEs
Pimasertib [11]Skin rash/acneiform dermatitis, ocular events (serous retinal detachment)Not explicitly reported, DLTs observed at doses ≥ 120 mg/day
Capivasertib [3][4]Diarrhea, rashSignificantly higher than placebo (RR: 2.37)
Ipatasertib [6]DiarrheaNot explicitly reported, serious AEs in 28% of patients
Gedatolisib [10]Stomatitis, hyperglycemiaNo treatment discontinuations due to TRAEs reported in the cited trials

DLTs: Dose-Limiting Toxicities; RR: Relative Risk. Adverse events are as reported in the respective publications.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of clinical trial findings. The general workflow for a Phase I dose-escalation study, a common design for first-in-human trials of novel cancer therapeutics, is outlined below.

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_treatment Treatment & Dose Escalation cluster_assessment Response & Safety Assessment InclusionCriteria Inclusion Criteria Met? (e.g., advanced solid tumor, adequate organ function) InformedConsent Informed Consent InclusionCriteria->InformedConsent Yes End End of Study InclusionCriteria->End No ExclusionCriteria Exclusion Criteria Met? (e.g., prior therapy restrictions) DoseCohort1 Dose Cohort 1 (e.g., 3-6 patients) ExclusionCriteria->DoseCohort1 No ExclusionCriteria->End Yes InformedConsent->ExclusionCriteria DLTEvaluation1 DLT Evaluation (Cycle 1) DoseCohort1->DLTEvaluation1 TumorAssessment Tumor Assessment (e.g., RECIST criteria) DoseCohort1->TumorAssessment SafetyMonitoring Safety Monitoring (Adverse Events, Labs) DoseCohort1->SafetyMonitoring PK_PD_Analysis Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis DoseCohort1->PK_PD_Analysis DoseEscalation Dose Escalation Decision DLTEvaluation1->DoseEscalation DoseCohortN Dose Cohort 'n' DoseEscalation->DoseCohortN Escalate Dose MTD Maximum Tolerated Dose (MTD) & Recommended Phase 2 Dose (RP2D) Established DoseEscalation->MTD MTD Reached DLTEvaluationN DLT Evaluation (Cycle 1) DoseCohortN->DLTEvaluationN DoseCohortN->TumorAssessment DoseCohortN->SafetyMonitoring DoseCohortN->PK_PD_Analysis DLTEvaluationN->DoseEscalation MTD->End Start Patient Population with Advanced Cancer Start->InclusionCriteria

Figure 2: Generalized workflow for a Phase I dose-escalation clinical trial.

For specific details on the protocols of the clinical trials mentioned in this guide, researchers are encouraged to refer to the respective entries on ClinicalTrials.gov using the provided NCT identifiers. These resources offer comprehensive information on study design, eligibility criteria, intervention details, and outcome measures.

Conclusion

This compound and other inhibitors of the PI3K/Akt/mTOR pathway continue to be a major focus of oncology drug development. While direct comparative efficacy data from large-scale, randomized trials are limited, the available clinical trial results provide valuable insights into the potential therapeutic roles and safety profiles of these agents. The data suggest that patient selection based on the specific genetic alterations within the PI3K/Akt/mTOR pathway, such as PIK3CA or AKT1 mutations, may be crucial for maximizing the clinical benefit of these targeted therapies. Further clinical investigation, including head-to-head comparative trials and studies exploring novel combination strategies, is warranted to fully elucidate the therapeutic potential of this compound and its counterparts in the treatment of various malignancies.

References

Safety Operating Guide

Proper Disposal Procedures for Pifusertib Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Pifusertib hydrochloride, a potent and selective allosteric Akt inhibitor used in research.[1] Due to the lack of specific data on its ecotoxicity and environmental fate, this compound and its containers must be handled and disposed of as hazardous chemical waste. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Chemical and Safety Data Summary

ParameterDataSource
Chemical Name This compoundMedChemExpress
Synonyms TAS-117 hydrochlorideMedChemExpress
Molecular Formula C₂₆H₂₅ClN₄O₂MedChemExpress
Molecular Weight 460.96 g/mol MedChemExpress
Known Biological Activity Potent, selective, orally active allosteric Akt inhibitor; induces apoptosis and autophagy.[1]
Acute Toxicity (Oral) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Carcinogenicity Data not available
Environmental Hazards Data not available; must be treated as hazardous.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in solid form and in solution.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Avoid generating dust or aerosols.

  • In case of a spill, immediately alert personnel, evacuate the area if necessary, and follow your institution's spill cleanup procedures for potent compounds.

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste:

    • Place unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any materials used for spill cleanup into a dedicated, sealable, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and in good condition.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a designated, leak-proof, and shatter-resistant hazardous waste container.

    • Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).

    • Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

3. Labeling of Hazardous Waste:

  • All hazardous waste containers must be labeled with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The concentration and volume of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Toxic," "Caution: Potent Research Chemical").

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

  • The SAA should be under the control of the laboratory personnel.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

III. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal_path Disposal Path start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Satellite Accumulation Area solid_container->store_waste liquid_container->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_rinsed Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_rinsed collect_rinsate->liquid_container ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Pifusertib Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of Pifusertib hydrochloride, a potent allosteric Akt inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, and ocular exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection Double GlovesInner: Nitrile, non-sterileOuter: Chemotherapy-rated gloves (ASTM D6978 tested)Prevents skin contact with the compound. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved, with elastic or knit cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety GogglesTightly fitting with side shieldsProtects eyes from dust particles and splashes.
Respiratory Protection N95 Respirator or higherNIOSH-approvedPrevents inhalation of aerosolized particles, especially during weighing and solution preparation.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and to prevent accidental exposure.

Engineering Controls:
  • Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a biological safety cabinet.

  • Containment: For procedures with a high risk of aerosolization, such as weighing, consider the use of a containment ventilated enclosure (CVE) or a glove box.

Storage:
  • Short-term (up to 1 month): Store at -20°C.

  • Long-term (up to 6 months): Store at -80°C.[1]

  • General: Keep the container tightly sealed and protected from moisture.

Experimental Protocols

Below are detailed methodologies for common laboratory procedures involving this compound.

Preparation of a 10 mM Stock Solution in DMSO
  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a sterile conical tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 ml of a 10 mM stock solution from a compound with a molecular weight of 460.96 g/mol , you would dissolve 4.61 mg of the compound in 1 ml of DMSO.

  • Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as required.

General Protocol for a Cell-Based Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on Akt signaling in a cell-based assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for optimal growth during the experiment and incubate overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known Akt inhibitor).

  • Incubation: Incubate the cells with the compound for a predetermined period (e.g., 1, 6, or 24 hours) to allow for target engagement.

  • Cell Lysis: After incubation, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Akt Phosphorylation: Analyze the phosphorylation status of Akt and its downstream targets (e.g., PRAS40, GSK3β) using an appropriate detection method such as Western blotting or an ELISA-based assay.

  • Data Analysis: Quantify the levels of phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and then to the vehicle control to determine the dose-dependent inhibitory effect of this compound.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for chemotherapy and hazardous drug waste.

  • Solid Waste: This includes gloves, gowns, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, leak-proof, and puncture-resistant hazardous waste container clearly labeled "Hazardous Drug Waste."

  • Liquid Waste: Unused stock solutions and media containing this compound should be collected in a designated hazardous liquid waste container. Do not pour this waste down the drain.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous drug waste.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its handling.

Pifusertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Targets (e.g., GSK3β, FOXO) Akt->Downstream phosphorylates Pifusertib Pifusertib hydrochloride Pifusertib->Akt inhibits Cell_Processes Cell Survival, Proliferation, Growth Downstream->Cell_Processes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Pifusertib_Handling_Workflow Start Start: Retrieve Pifusertib HCl PPE Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) Start->PPE Fume_Hood Work in a Certified Chemical Fume Hood PPE->Fume_Hood Weigh Weigh Compound Fume_Hood->Weigh Prepare_Solution Prepare Stock Solution (e.g., in DMSO) Weigh->Prepare_Solution Experiment Perform Experiment (e.g., Cell-Based Assay) Prepare_Solution->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste_Disposal Dispose of Contaminated Waste in Hazardous Waste Bins Decontaminate->Waste_Disposal Doff_PPE Doff PPE Correctly Waste_Disposal->Doff_PPE End End Doff_PPE->End

Caption: Experimental workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.